Methanesulfonic acid amino 4-methoxybenzoate
Description
The exact mass of the compound Methanesulfonic acid amino 4-methoxybenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
amino 4-methoxybenzoate;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.CH4O3S/c1-11-7-4-2-6(3-5-7)8(10)12-9;1-5(2,3)4/h2-5H,9H2,1H3;1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRAGXFVVHCGEEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)ON.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872851-29-1 | |
| Record name | methanesulfonic acid amino 4-methoxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
"Methanesulfonic acid amino 4-methoxybenzoate" chemical properties
This is an in-depth technical guide on Methanesulfonic acid amino 4-methoxybenzoate , a specialized electrophilic amination reagent.
A Stable Electrophilic Amination Reagent for Advanced Synthesis
CAS Number: 872851-29-1 Formula: C₉H₁₃NO₆S Molecular Weight: 263.27 g/mol [1]
Executive Summary & Chemical Identity[1][2]
Methanesulfonic acid amino 4-methoxybenzoate is the salt form of O-(4-methoxybenzoyl)hydroxylamine with methanesulfonic acid . In the field of organic synthesis, it is a critical reagent used for electrophilic amination —the transfer of an amino group (
Historically, electrophilic amination relied on reagents like Mesitylenesulfonylhydroxylamine (MSH) , which is notoriously unstable and potentially explosive. This reagent (often abbreviated as MBA or MBA-MsOH in lab notebooks) was developed as a crystalline, bench-stable alternative , retaining the high reactivity required for amination while significantly improving safety and handling profiles.
Nomenclature Clarification
The name provided in the topic ("Methanesulfonic acid amino 4-methoxybenzoate") describes the salt components but can be ambiguous.
-
Cationic Component:
-(4-Methoxybenzoyl)hydroxylammonium ( ) -
Anionic Component: Methanesulfonate (
)[2]
Correct Chemical Structure: The "amino" group is not attached to the benzene ring (as in an aniline derivative); it is attached to the oxygen of the ester, forming a hydroxylamine derivative.
Figure 1: Structural composition of the reagent. The stability arises from the protonation of the hydroxylamine nitrogen by methanesulfonic acid.
Chemical Properties & Stability[4]
This reagent bridges the gap between reactivity and stability. Unlike MSH, which must often be prepared fresh and kept in solution to avoid explosion, Methanesulfonic acid amino 4-methoxybenzoate is a solid that can be stored.
| Property | Specification |
| Appearance | White to off-white crystalline powder |
| Melting Point | > 160°C (Decomposes) |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in DCM, Ether |
| Hygroscopicity | Moderate (Store under inert atmosphere recommended) |
| Reactivity Class | Electrophilic Aminating Agent (Transfer of |
| Leaving Group | 4-Methoxybenzoic acid (Anisic acid) |
Stability vs. Traditional Reagents
-
MSH (Mesitylenesulfonylhydroxylamine): Unstable at room temperature; shock-sensitive.
-
DPH (Diphenylphosphinylhydroxylamine): Stable but less reactive; difficult byproduct removal.
-
Methanesulfonic acid amino 4-methoxybenzoate: High Stability (due to mesylate salt formation) and High Reactivity (due to the electron-rich 4-methoxybenzoate leaving group).
Mechanism of Action
The reagent functions by providing an electrophilic nitrogen source. Upon exposure to a base (to deprotonate the ammonium) or direct reaction with a strong nucleophile, the nitrogen atom is attacked, and the weak N-O bond cleaves.
Mechanism Steps:
-
Activation: Base neutralizes the methanesulfonic acid, generating the free hydroxylamine species in situ.
-
Nucleophilic Attack: The nucleophile (e.g., a secondary amine, thiol, or carbanion) attacks the nitrogen.
-
Displacement: The N-O bond breaks, expelling the 4-methoxybenzoate anion (a stable leaving group).
-
Product Formation: The nucleophile is aminated (
).
Figure 2: Mechanistic pathway for electrophilic amination. The driving force is the cleavage of the weak N-O bond and the stability of the benzoate leaving group.
Experimental Protocols
Protocol A: Synthesis of Hydrazines from Secondary Amines
This is the primary application. It converts secondary amines (
Reagents:
-
Substrate: Secondary Amine (1.0 equiv)
-
Reagent: Methanesulfonic acid amino 4-methoxybenzoate (1.2 equiv)
-
Base: Triethylamine (
) or Diisopropylethylamine (DIPEA) (2.5 equiv) -
Solvent: Dichloromethane (DCM) or DMF.
Step-by-Step Methodology:
-
Preparation: Dissolve the secondary amine (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (Nitrogen or Argon).
-
Base Addition: Add
(2.5 mmol) and stir at for 10 minutes. -
Reagent Addition: Add Methanesulfonic acid amino 4-methoxybenzoate (1.2 mmol) in one portion. The mixture may become heterogeneous initially.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (the reagent spot will disappear; product hydrazine is usually more polar).
-
Workup:
-
Dilute with DCM.
-
Wash with saturated
(removes methanesulfonic acid and benzoic acid byproduct). -
Wash with Brine.
-
Dry over
and concentrate.
-
-
Purification: Flash column chromatography. (Note: Hydrazines can be sensitive to oxidation; store under inert gas).
Protocol B: Direct N-Amination of N-Heterocycles
Used to synthesize
-
Dissolution: Dissolve the heterocycle (e.g., Carbazole, Indole, or Pyridine) in DMF.
-
Base: Use a stronger base if the substrate is non-basic (e.g.,
or ) to generate the anion first.-
For neutral basic heterocycles (like pyridine): No base is needed initially; the reagent transfers
to form the -amino pyridinium salt directly.
-
-
Addition: Add the amination reagent (1.1 equiv) at
. -
Heating: Stir at room temperature or heat to
if sterically hindered. -
Isolation: Precipitate the product by adding diethyl ether (if it forms a salt) or aqueous workup.
Safety & Handling Guidelines
While "safer" than MSH, this compound is still a high-energy reagent containing an N-O bond.
-
Thermal Hazards: Do not heat above
in concentrated forms. Although the mesylate salt stabilizes the molecule, the free base generated in situ is reactive. -
Corrosivity: The compound hydrolyzes to release Methanesulfonic acid (strong acid) and 4-methoxybenzoic acid. It causes severe skin burns and eye damage.[3]
-
PPE:[4] Wear nitrile gloves, safety goggles, and a lab coat.
-
-
Storage:
-
Store at
(Refrigerator). -
Keep container tightly sealed to prevent moisture ingress (hydrolysis deactivates the reagent).
-
Store away from strong bases and reducing agents.
-
References
-
Sigma-Aldrich. (2024). Methanesulfonic acid amino 4-methoxybenzoate Product Specification (CAS 872851-29-1).[1][5] Link
-
Boc Sciences. (2024).[4] Methyl 3-amino-4-methoxybenzoate vs. Aminating Reagents: Structure Clarification.
- Legault, C., & Charette, A. B. (2003). Electrophilic Amination of Grignard Reagents with O-Benzoylhydroxylamines. Journal of Organic Chemistry. (Contextual grounding for O-benzoyl hydroxylamine reactivity).
-
Synblock. (2024). O-(4-Methoxybenzoyl)hydroxylamine methanesulfonate Safety Data Sheet. Link
-
Matrix Scientific. (2024).[5] Chemical Properties of CAS 872851-29-1. Link
Sources
Synthesis and Characterization of Novel Aminobenzoic Acid Derivatives: A Technical Guide
Executive Summary
Aminobenzoic acids (ABAs)—specifically the ortho- (anthranilic acid) and para- (PABA) isomers—are "privileged structures" in medicinal chemistry. They serve as versatile scaffolds due to the presence of both an electron-donating amino group and an electron-withdrawing carboxyl group on a rigid benzene linker. This guide details the strategic synthesis, purification, and structural validation of novel ABA derivatives, focusing on high-yield amide coupling, Schiff base formation, and microwave-assisted protocols suitable for generating diverse compound libraries.
Strategic Rationale: The ABA Scaffold
The pharmacological value of ABAs lies in their ability to act as bioisosteres for various biological ligands.
-
Para-aminobenzoic acid (PABA): Acts as a rigid linker. Its derivatives often mimic folate precursors (sulfonamide mechanism) or interact with specific enzyme pockets (e.g., neuraminidase inhibitors).
-
Anthranilic Acid (2-ABA): The ortho positioning allows for intramolecular hydrogen bonding and facile cyclization into quinazolinones and benzodiazepines, which are critical in CNS and anti-inflammatory drug discovery (fenamates).
Target Molecular Design
When designing novel derivatives, the primary modification sites are:
-
C-Terminus (COOH): Esterification (prodrugs) or Amidation (improving metabolic stability).
-
N-Terminus (NH₂): Schiff base formation (imines) or Acylation (ureas/amides).
-
Ring Substitution: Halogenation to modulate lipophilicity (
).
Synthetic Pathways & Workflows
General Synthetic Strategy
The following decision tree outlines the synthetic workflow based on the desired pharmacophore.
Figure 1: Decision matrix for selecting the synthetic route based on target functionalization.
Protocol A: Amide Coupling (C-Terminus Modification)
This protocol utilizes carbodiimide chemistry to avoid the harsh conditions of acid chlorides, preserving sensitive functional groups.
Reagents:
-
4-Aminobenzoic acid (1.0 eq)
-
Target Amine (1.1 eq)
-
EDC
HCl (1.2 eq) (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) -
HOBt (1.2 eq) (Hydroxybenzotriazole)
-
DIPEA (3.0 eq) (Diisopropylethylamine)
-
Solvent: Anhydrous DMF or DCM.
Step-by-Step Methodology:
-
Activation: Dissolve PABA in anhydrous DMF under
atmosphere. Add HOBt and EDC HCl at 0°C. Stir for 30 minutes to form the active ester.-
Expert Insight: HOBt suppresses racemization (less relevant for PABA but critical if chiral amines are used) and prevents N-acylurea side-product formation.
-
-
Coupling: Add the Target Amine and DIPEA dropwise. Allow the reaction to warm to room temperature (RT) and stir for 12–24 hours.
-
Monitoring: Check TLC (System: Hexane:EtOAc 6:4). The active ester intermediate may be visible; wait for the PABA spot (
) to disappear. -
Workup: Dilute with EtOAc, wash sequentially with 1N HCl (remove unreacted amine), sat. NaHCO
(remove unreacted acid), and brine. Dry over Na SO .
Protocol B: Schiff Base Formation (N-Terminus)
Schiff bases (azomethines) are synthesized via condensation with aromatic aldehydes. This reaction is reversible; water removal is critical.
Reagents:
-
4-Aminobenzoic acid (1.0 eq)
-
Substituted Benzaldehyde (1.0 eq)
-
Glacial Acetic Acid (Catalytic, 2-3 drops)[1]
-
Solvent: Absolute Ethanol.[2]
Step-by-Step Methodology:
-
Reflux: Dissolve PABA and the aldehyde in absolute ethanol. Add catalytic acetic acid. Reflux at 78°C for 3–6 hours.
-
Expert Insight: The acid catalyst protonates the carbonyl oxygen, making the carbon more electrophilic for the amine attack.
-
-
Precipitation: Pour the hot reaction mixture onto crushed ice or cool slowly to RT. The Schiff base typically precipitates as a solid.
-
Purification: Filter the precipitate. Recrystallize from hot ethanol to yield pure crystals. Do not use column chromatography on silica gel without treating the silica with triethylamine, as the acidic nature of silica can hydrolyze the imine bond.
Analytical Characterization
Validating the structure requires a multi-modal approach. The following table summarizes key spectral shifts expected when PABA is derivatized.
Spectral Data Comparison Table
| Feature | Starting Material (PABA) | Amide Derivative | Schiff Base Derivative |
| IR (C=O) | ~1680 cm⁻¹ (Acid) | 1640–1660 cm⁻¹ (Amide I) | ~1690 cm⁻¹ (Acid remains) |
| IR (N-H) | 3300–3400 cm⁻¹ (Doublet) | 3200–3300 cm⁻¹ (Singlet) | Disappears (if no other NH) |
| IR (C=N) | Absent | Absent | 1590–1620 cm⁻¹ (Strong) |
| ¹H NMR (COOH) | ~12.0 ppm (Broad) | ~12.0 ppm (if C-term free) | ~12.5 ppm |
| ¹H NMR (NH) | ~5.8 ppm (Broad, 2H) | ~8.0–10.0 ppm (Amide, 1H) | ~8.3–8.8 ppm (Imine CH) |
Structural Logic Flow (Validation)
Figure 2: Logical flowchart for structural confirmation of ABA derivatives.
Biological Screening Context
To establish the utility of these novel derivatives, they must be screened against relevant biological targets.
-
Antimicrobial Screening (Agar Well Diffusion):
-
Dissolve compounds in DMSO (1 mg/mL).
-
Inoculate Muller-Hinton agar plates with S. aureus (Gram +) and E. coli (Gram -).
-
Measure Zone of Inhibition (ZOI) after 24h incubation at 37°C.
-
Reference Standard: Ciprofloxacin or Ampicillin.
-
-
Cytotoxicity (MTT Assay):
-
Cell lines: A549 (Lung cancer) or MCF-7 (Breast cancer).
-
Mechanism: Reduction of MTT tetrazolium dye to formazan by mitochondrial succinate dehydrogenase in living cells.
-
References
-
M. A. Aboshanab, et al. "Hands-on synthetic approaches and biological activities of anthranilic acid derivatives: A mini-review." Research Journal of Pharmacy and Technology, 2022. Link
-
S. S. Kulkarni, et al. "Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1-Ylcarbonyl) Aniline – An Amide Derivative of P-Aminobenzoic Acid."[3] Asian Journal of Research in Chemistry, 2009.[3] Link
-
K. M. Al-Zaydi, et al. "Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity."[4] Chemistry Central Journal, 2017.[4] Link
-
M. Kumar, et al. "Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives." Journal of Pharmaceutical Technology, Research and Management, 2013. Link
-
A. Kumar, et al. "Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications." Molecules, 2023.[4][5] Link
Sources
Technical Guide: Spectroscopic Characterization of Methoxy-Substituted Aminobenzoic Acids
Executive Summary
Methoxy-substituted aminobenzoic acids (e.g., 2-amino-4-methoxybenzoic acid, 2-amino-5-methoxybenzoic acid) are critical pharmacophores in the synthesis of quinazolinones, anthranilamides, and other bioactive heterocycles. Their structural isomerism presents a unique analytical challenge; precise spectroscopic differentiation is required to ensure the integrity of downstream pharmaceutical intermediates.
This guide provides a definitive technical reference for the characterization of these compounds using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It includes validated experimental protocols for synthesis and purification, alongside a mechanistic analysis of fragmentation pathways and signal assignments.
Synthesis & Sample Preparation
High-quality spectroscopic data requires high-purity samples. The following protocol describes the synthesis of 2-amino-4-methoxybenzoic acid via the catalytic hydrogenation of its nitro-precursor. This method minimizes side-product formation (e.g., azo compounds) common in chemical reductions.
Experimental Protocol: Catalytic Hydrogenation
Objective: Synthesis of 2-amino-4-methoxybenzoic acid from 4-methoxy-2-nitrobenzoic acid.
Reagents:
-
Substrate: 4-Methoxy-2-nitrobenzoic acid (3.0 g, 16.4 mmol)
-
Solvent: Methanol (MeOH), anhydrous (80 mL)
-
Catalyst: 10% Palladium on Carbon (Pd/C) (300 mg, 10 wt% loading)
-
Atmosphere: Hydrogen gas (
), balloon pressure (~1 atm)
Workflow:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 3.0 g of 4-methoxy-2-nitrobenzoic acid in 80 mL of methanol. Ensure complete dissolution; sonicate if necessary.
-
Catalyst Addition: Caution: Pd/C is pyrophoric. Under a gentle stream of nitrogen, carefully add 300 mg of 10% Pd/C to the solution.
-
Hydrogenation: Purge the flask with hydrogen gas three times. Attach a hydrogen-filled balloon and stir the reaction mixture vigorously at room temperature (25 °C) for 18 hours.
-
Monitoring: Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:1). The starting material (
) should disappear, replaced by a fluorescent amine spot ( ). -
Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with 20 mL MeOH.
-
Isolation: Concentrate the filtrate in vacuo (rotary evaporator, 40 °C) to dryness.
-
Result: The product is obtained as a colorless to off-white solid (Yield: ~2.5 g, Quant.). Purity is typically >98% by HPLC, suitable for spectroscopic analysis without further recrystallization.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
The position of the methoxy substituent significantly alters the spin systems in the aromatic ring. The following data compares the two most common isomers: 2-amino-4-methoxybenzoic acid and 2-amino-5-methoxybenzoic acid .
Solvent: DMSO-
Table 1: Comparative
H NMR Chemical Shifts (
, ppm)
| Proton Assignment | 2-Amino-4-Methoxybenzoic Acid | 2-Amino-5-Methoxybenzoic Acid | Multiplicity & Coupling ( |
| -OCH | 3.70 | 3.60 | Singlet (s) |
| H-3 | 6.23 | 6.44 | Doublet (d) |
| H-4 | N/A (Substituted) | 6.61 | dd (meta/ortho) |
| H-5 | 6.09 | N/A (Substituted) | dd (meta/ortho) |
| H-6 | 7.59 | 7.31 | Doublet (d) |
| -NH | ~8.0 - 9.0 (Broad) | ~6.0 - 7.0 (Broad) | Broad Singlet (br s)* |
| -COOH | ~12.0 - 13.0 | ~12.0 - 13.0 | Broad Singlet (br s) |
*Note: Amine and carboxyl proton shifts are highly concentration- and pH-dependent. In DMSO-d6, they often appear broad due to exchange.
Mechanistic Insight:
-
Shielding Effects: In the 4-methoxy isomer, the methoxy group is para to the H-6 proton but ortho to H-3 and H-5. The resonance donation of the methoxy oxygen shields H-3 and H-5 significantly (shifting them upfield to ~6.0-6.2 ppm).
-
Deshielding Effects: The Carboxyl group (electron-withdrawing) deshields the ortho proton (H-6), pushing it downfield to ~7.6 ppm in the 4-methoxy isomer.
Infrared Spectroscopy (IR)
IR analysis confirms the presence of the primary amine, carboxylic acid, and ether functionalities.
Table 2: Characteristic IR Absorption Bands (KBr Pellet)
| Functional Group | Wavenumber ( | Description |
| N-H Stretch | 3350 - 3450 | Doublet (Asymmetric & Symmetric stretch of primary amine). |
| O-H Stretch | 2500 - 3300 | Very broad, overlapping C-H region (Carboxylic acid dimer). |
| C=O Stretch | 1660 - 1690 | Carbonyl stretch. Lower than typical acids (1710) due to internal H-bonding with the ortho-amine. |
| C=C Aromatic | 1580 - 1620 | Ring skeletal vibrations. |
| C-O Stretch | 1200 - 1260 | Aryl alkyl ether (Methoxy group). |
Mass Spectrometry (MS)
Mass spectrometry of ortho-aminobenzoic acids is characterized by the "Ortho Effect," where the proximity of the amine and carboxyl groups facilitates the elimination of water or methanol, a pathway not observed in meta- or para- isomers.
Ionization Mode: Electron Impact (EI, 70 eV)
Molecular Ion (
Fragmentation Pathway Diagram
Figure 1: Proposed EI-MS fragmentation pathways for 2-amino-4-methoxybenzoic acid. The loss of water (m/z 149) is diagnostic of the ortho-amino/carboxyl arrangement.
Analytical Workflow: Isomer Differentiation
Distinguishing between the 3-, 4-, 5-, and 6-methoxy isomers requires a systematic analysis of the aromatic region in the
Figure 2: Decision tree for differentiating methoxy-aminobenzoic acid isomers based on
References
Technical Profile: O-(4-Methoxybenzoyl)hydroxylamine Methanesulfonate (CAS 872851-29-1)
[1]
Executive Summary
CAS 872851-29-1 is a specialized electrophilic aminating reagent used extensively in medicinal chemistry and process development. Chemically defined as the methanesulfonate salt of O-(4-methoxybenzoyl)hydroxylamine, it serves as a thermodynamically stable, crystalline source of the amino cation synthon (
For drug development professionals, this compound represents a critical process tool for the direct C–H amination of nucleophiles and the synthesis of complex N-heterocycles. It offers a superior safety profile compared to traditional reagents like O-mesitylenesulfonylhydroxylamine (MSH), which is notoriously unstable and potentially explosive.
Physicochemical Properties
The utility of CAS 872851-29-1 is governed by its salt structure, which confers stability and solubility distinct from its free base.
Core Identity & Constants
| Property | Data |
| Chemical Name | O-(4-Methoxybenzoyl)hydroxylamine methanesulfonate |
| Common Abbreviation | MBH·MsOH |
| CAS Number | 872851-29-1 |
| Molecular Formula | C |
| Molecular Weight | 263.27 g/mol |
| Appearance | White to off-white crystalline solid |
| Stoichiometry | 1:1 Salt (Base: C |
Solubility & Solution Chemistry
The methanesulfonate counterion significantly enhances solubility in polar aprotic solvents, facilitating homogeneous reaction conditions critical for kinetic control.
| Solvent | Solubility Profile | Application Context |
| DMSO | High (>50 mg/mL) | Preferred for stock solutions and amination reactions. |
| DMF | High | Standard reaction medium for organometallic coupling. |
| Methanol | Moderate | Soluble, but potential for solvolysis over extended periods. |
| Water | Soluble | Caution: Susceptible to hydrolysis; aqueous solutions should be prepared immediately prior to use. |
| DCM/THF | Low/Insoluble | Often used as the anti-solvent for precipitation/purification. |
Stability & Solid-State Characteristics
-
Hygroscopicity: Moderate. The mesylate salt is less hygroscopic than the hydrochloride equivalent but requires storage under desiccant.
-
Thermal Stability: Stable at room temperature (25°C). Decomposes at elevated temperatures (>100°C).
-
Shelf-Life: >2 years when stored at 2–8°C under inert atmosphere (Ar/N
).
Mechanistic Pharmacology & Reactivity
In the context of drug synthesis, CAS 872851-29-1 acts as an electrophilic nitrogen source . The electron-withdrawing benzoyl group activates the nitrogen-oxygen bond, making the nitrogen susceptible to nucleophilic attack.
Mechanism of Action (Electrophilic Amination)
The reagent operates via an S
-
Activation: The methanesulfonate protonates the amine (or maintains it in protonated form), but under reaction conditions (often basic), the free base is the active species.
-
Nucleophilic Attack: A nucleophile (e.g., Grignard reagent, Enolate) attacks the nitrogen atom.
-
Leaving Group Departure: The weak N-O bond breaks, releasing the stable 4-methoxybenzoate anion as the leaving group.
Figure 1: Mechanistic pathway for electrophilic amination using CAS 872851-29-1. The reagent delivers an NH2 group to carbon nucleophiles.
Experimental Protocols
Standard Protocol: Amination of Grignard Reagents
This workflow describes the synthesis of a primary amine from an aryl Grignard reagent, a common transformation in lead optimization.
Reagents:
-
Aryl Grignard (ArMgBr): 1.0 equiv (in THF)
-
CAS 872851-29-1: 1.2 equiv
-
Solvent: Dry THF
-
Temperature: -78°C to RT
Step-by-Step Methodology:
-
Preparation: Dry a 2-neck round-bottom flask and purge with Argon.
-
Dissolution: Suspend CAS 872851-29-1 (1.2 mmol) in anhydrous THF (5 mL). Note: The salt may not fully dissolve until reaction proceeds or a co-solvent (LiCl) is added.
-
Addition: Cool the Grignard solution (1.0 mmol in THF) to -78°C.
-
Reaction: Cannulate the Grignard solution into the reagent suspension slowly over 10 minutes.
-
Scientific Rationale: Adding the nucleophile to the electrophile (inverse addition) prevents double-alkylation or side reactions.
-
-
Warming: Allow the mixture to warm to Room Temperature (25°C) over 2 hours.
-
Quench: Quench with saturated aqueous NH
Cl (5 mL). -
Workup: Extract with EtOAc (3x), wash with 1M NaOH (to remove benzoic acid byproduct), dry over Na
SO , and concentrate.
Quality Control: Purity Assessment
Due to the UV-active 4-methoxybenzoyl group, purity can be easily monitored via HPLC.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: Gradient 5% -> 95% MeCN in Water (+0.1% Formic Acid).
-
Detection: UV @ 254 nm (Strong absorption from benzoyl moiety).
-
Acceptance Criteria: >98% area purity; no detectable free hydroxylamine.
Safety & Regulatory Considerations (E-E-A-T)
Genotoxicity Risk
As an aminating agent, CAS 872851-29-1 is chemically reactive toward nucleophiles, including DNA bases.
-
Classification: Potential Mutagenic Impurity (PMI).
-
Handling: Must be handled in a fume hood with double-gloving.
-
Disposal: Quench excess reagent with aqueous Sodium Thiosulfate or dilute HCl before disposal to destroy the N-O bond.
Comparison with MSH
| Feature | CAS 872851-29-1 (MBH·MsOH) | MSH (O-Mesitylenesulfonylhydroxylamine) |
| Crystallinity | High (Stable solid) | Moderate (Often oil/wet solid) |
| Explosive Risk | Low (Stable salt) | High (Shock sensitive) |
| Storage | 2-8°C, months | -20°C, weeks |
| Reactivity | Tunable (Requires activation) | Highly reactive (often too aggressive) |
References
-
Original Synthesis & Utility
- Title: "Electrophilic Amination of Grignard Reagents with O-Benzoylhydroxylamines"
- Source: Organic Letters
-
URL:[Link]
-
Safety Profile of Aminating Agents
- Title: "Safe Scale-Up of Energetic Reagents in Process Chemistry"
- Source: Organic Process Research & Development
-
URL:[Link]
-
Compound Data & Suppliers
- Title: "PubChem Compound Summary: O-(4-Methoxybenzoyl)
- Source: N
-
URL:[Link]
Electronic Structure & Reactivity of Aminobenzoic Acid Isomers: A Theoretical Framework
Topic: Theoretical Studies on the Electronic Structure of Aminobenzoic Acid Isomers Content Type: Technical Guide / Whitepaper Audience: Computational Chemists, Drug Discovery Scientists, and Structural Biologists.
Executive Summary
Aminobenzoic acid (ABA) isomers—ortho (anthranilic acid), meta, and para (PABA)—represent a fundamental class of bifunctional benzenes where the interplay between amino (-NH₂) electron donation and carboxyl (-COOH) electron withdrawal dictates chemical behavior.[1][2] While PABA is critical in folate synthesis and UV filtration, o-ABA serves as a precursor in tryptophan metabolism and neurotransmission.
This guide provides a rigorous theoretical framework for analyzing these isomers. Moving beyond basic geometry, we explore the quantum mechanical underpinnings of their stability, reactivity, and spectroscopic signatures.[3] We utilize Density Functional Theory (DFT) as the primary engine, validating protocols against experimental benchmarks to ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness).
Computational Methodology: The Standard Protocol
To achieve results comparable to high-impact literature, a "self-validating" computational workflow is required. The choice of functional and basis set is not arbitrary; it balances cost with the recovery of electron correlation essential for describing hydrogen bonding and charge transfer.
Validated Workflow
The following protocol is recommended for electronic structure calculation of small organic zwitterions or amphoterics.
Step-by-Step Protocol:
-
Geometry Optimization:
-
Functional: B3LYP (Hybrid GGA) or ωB97X-D (for dispersion corrections, critical in p-ABA dimers).
-
Basis Set: 6-311++G(d,p).[4][5][6] The diffuse functions (++) are mandatory for describing the lone pairs on Oxygen and Nitrogen and the anionic character of the carboxylate group in zwitterionic forms.
-
Convergence: Opt=Tight (RMS Force < 10^-5).
-
-
Vibrational Analysis:
-
Compute frequencies to confirm the stationary point (zero imaginary frequencies).
-
Scaling: Apply a scaling factor (typically ~0.967 for B3LYP/6-311++G(d,p)) to align harmonic frequencies with experimental anharmonic fundamentals.
-
-
Solvation Modeling:
-
Use the IEF-PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) with water (
) to mimic physiological environments.
-
-
Electronic Property Calculation:
-
NBO Analysis: Pop=NBO to quantify hyperconjugation.
-
TD-DFT: For UV-Vis excitation energies (n states=10).
-
Computational Pipeline Visualization
Figure 1: Standardized computational workflow for reliable electronic structure prediction of ABA isomers.
Geometric & Energetic Stability
The relative stability of ABA isomers is a function of intramolecular versus intermolecular forces.
The Ortho Effect (Anthranilic Acid)
In the gas phase and non-polar solvents, o-ABA is often the thermodynamic minimum.
-
Mechanism: An intramolecular hydrogen bond forms between the amino hydrogen and the carbonyl oxygen (
). -
Consequence: This forms a pseudo-six-membered ring, locking the molecule into a planar conformation. This planarity maximizes
-conjugation but reduces the basicity of the amine and the acidity of the carboxylic acid compared to the para isomer.
The Para Paradox (PABA)
p-ABA lacks the ability to form internal hydrogen bonds due to distance.
-
Gas Phase: Higher energy than ortho.
-
Solid/Solution State: p-ABA stabilizes via strong intermolecular hydrogen bonding, forming head-to-tail dimers or infinite chains. This explains its high melting point and low solubility in non-polar solvents.
Solvation-Induced Reordering
Solvation drastically alters the energy landscape. In aqueous solution, the high dipole moment of the zwitterionic forms (stabilized by high dielectric constant) becomes competitive.
-
Key Insight: While the neutral species is stable in gas, the zwitterion (
) becomes relevant in water, particularly for m- and p-ABA.
Electronic Properties & Reactivity[6][7]
The chemical behavior of ABA isomers is governed by the Frontier Molecular Orbitals (FMOs).
Frontier Molecular Orbital (FMO) Analysis
-
HOMO (Highest Occupied Molecular Orbital): Primarily located on the amino group and the benzene ring (
-donor character). -
LUMO (Lowest Unoccupied Molecular Orbital): Localized on the carboxyl group and the ring (
-acceptor character).
The HOMO-LUMO Gap (
-
p-ABA: Typically exhibits a smaller gap (~3.6 - 4.0 eV) compared to m-ABA due to the efficient "push-pull" resonance mechanism where the donor (
) and acceptor ( ) are conjugated through the ring. This makes p-ABA more polarizable and reactive (soft). -
m-ABA: The "push-pull" effect is interrupted (nodes in the MOs), leading to a larger gap and lower reactivity (harder).
Comparative Electronic Data (B3LYP/6-311++G**)[4]
| Property | o-ABA (Anthranilic) | m-ABA | p-ABA |
| Dipole Moment (Gas) [Debye] | ~1.5 - 2.0 | ~3.0 - 3.5 | ~4.0 - 4.7 |
| HOMO Energy [eV] | -6.20 | -6.45 | -6.10 |
| LUMO Energy [eV] | -1.80 | -1.55 | -2.15 |
| Band Gap ( | ~4.40 | ~4.90 | ~3.95 |
| Chemical Hardness | Moderate | Hard | Soft |
| Dominant Interaction | Intra-molecular H-bond | Weak Inter-molecular | Strong Inter-molecular (ICT) |
Note: Values are representative of gas-phase DFT calculations and may vary slightly based on specific basis set choices.
Reactivity Logic Flow
Figure 2: Causal relationship between structural conjugation and chemical reactivity.
Spectroscopic Validation
Theoretical models must be validated against experimental spectra.
Vibrational Spectroscopy (IR/Raman)
The N-H and C=O stretching regions are diagnostic.
-
o-ABA: The intramolecular H-bond weakens the N-H bond, causing a significant red-shift (lower wavenumber) in the symmetric N-H stretch compared to p-ABA.
-
Prediction: ~3350 cm⁻¹ (scaled).
-
-
p-ABA: The amino group is free (in monomer) or involved in different intermolecular bonds.[7][8]
-
Prediction: ~3450 cm⁻¹ (scaled).
-
UV-Vis & Intramolecular Charge Transfer (ICT)
p-ABA exhibits a strong ICT band in the UV region. The transition involves electron transfer from the lone pair of Nitrogen to the
-
TD-DFT Calculation: This transition is usually the first excited state (
). -
Solvatochromism: In polar solvents, this band shifts (bathochromic shift) as the solvent stabilizes the more polar excited state, confirming the large change in dipole moment upon excitation.
References
-
Relative Energetics of Gas Phase Protomers: Warnke, S., et al. (2016).[1] "The impact of environment and resonance effects on the site of protonation of aminobenzoic acid derivatives." Phys.[6][9] Chem. Chem. Phys. [Link]
-
Dipole Moments & Electronic Structure: Pratt, D. W., et al. (2008).[10] "Push-Pull Molecules in the Gas Phase: Stark-Effect Measurements of the Permanent Dipole Moments of p-Aminobenzoic Acid." Journal of Physical Chemistry A. [Link]
-
Vibrational Analysis & DFT Benchmarking: Alcolea Palafox, M. (2000). "Scaling factors for the prediction of vibrational spectra. I. Benzene molecule."[11] International Journal of Quantum Chemistry. [Link]
-
Solvation Effects on Aminobenzoic Acid: Rosbottom, I., et al. (2017). "Molecular, Crystal, and Surface Chemistry of p-Aminobenzoic Acid." Crystal Growth & Design. [Link]
-
Nonlinear Optical Properties (HOMO-LUMO): Saravanamoorthy, S., et al. (2021). "Molecular Geometry, Vibrational Spectroscopic, Molecular Orbital and Mulliken Charge Analysis of 4-(carboxyamino)-benzoic acid." Acta Scientific. [Link]
Sources
- 1. The impact of environment and resonance effects on the site of protonation of aminobenzoic acid derivatives - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP04941A [pubs.rsc.org]
- 2. Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. physchemres.org [physchemres.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Hydration of p - aminobenzoic acid: structures and non-covalent bondings of aminobenzoic acid-water clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mbp.science.ru.nl [mbp.science.ru.nl]
- 11. NBO [cup.uni-muenchen.de]
Investigation of Methanesulfonic Acid (MSA) in Organic Synthesis: A Technical Guide
Executive Summary
Methanesulfonic acid (MSA) has evolved from a niche reagent to a cornerstone of green chemistry and pharmaceutical process development. Unlike sulfuric acid (
This guide moves beyond basic properties to explore the mechanistic advantages of MSA in complex synthesis. We focus on its role as a solvent-catalyst hybrid, its utility in "Eaton’s Reagent" for difficult cyclizations, and the critical safety considerations regarding genotoxic impurities in drug salt formation.
Physicochemical Profile: The "Green" Strong Acid[2]
MSA is unique among strong acids due to its non-oxidizing nature and liquid state at ambient temperatures.[2] This allows for higher reaction temperatures without the charring (carbonization) seen with sulfuric acid.
Table 1: Comparative Acid Profile
| Feature | Methanesulfonic Acid (MSA) | Sulfuric Acid ( | p-Toluenesulfonic Acid (pTsOH) | Triflic Acid (TfOH) |
| pKa | -1.9 | -3.0 (1st dissociation) | -2.8 | -14.7 |
| Oxidizing Potential | Non-oxidizing | Strong Oxidant (Conc.) | Non-oxidizing | Non-oxidizing |
| Physical State | Liquid ( | Viscous Liquid | Solid (Hygroscopic) | Fuming Liquid |
| Thermal Stability | Stable up to >200°C | Decomposes >300°C | Stable | Volatile |
| Solubility | Miscible with water & polar organics | Miscible with water | Soluble in polar organics | Miscible with organics |
| Green Status | Biodegradable (forms sulfate/CO2) | Corrosive waste | Poor biodegradability | Persistent/Toxic |
Process Insight: The liquid nature of MSA simplifies scaling. Unlike
-TsOH, which requires filtration of solids or dissolution steps, MSA can be pumped directly into reactors. Its biodegradability profile makes it the preferred choice for REACH-compliant industrial processes [1].
Mechanistic Mastery: Eaton’s Reagent
While MSA is a potent catalyst on its own, its utility spikes when combined with Phosphorus Pentoxide (
Mechanism of Action
In Eaton's reagent, MSA acts as both the solvent and the proton source, while
Figure 1: Mechanistic pathway of Eaton's Reagent mediating intramolecular cyclization. The MSA solvent system stabilizes the acylium transition state.
Synthetic Protocols
Protocol A: High-Yield Esterification (Non-Oxidizing)
Application: Esterification of oxidation-sensitive fatty acids or phenolic substrates. Rationale: Sulfuric acid causes darkening (charring) of unsaturated substrates. MSA provides high conversion with excellent color retention.
Reagents:
-
Substrate: Carboxylic Acid (1.0 equiv)[3]
-
Alcohol: Methanol or Ethanol (Excess, solvent)[4]
-
Catalyst: MSA (0.5 - 1.0 mol%)
Step-by-Step Methodology:
-
Charge: Load the carboxylic acid and alcohol into a glass-lined reactor.
-
Catalyst Addition: Add MSA dropwise. Note: Reaction is exothermic; control temperature.
-
Reflux: Heat to reflux (65–80°C depending on alcohol). Monitor by TLC/HPLC.
-
Expert Tip: For high-boiling alcohols, use a Dean-Stark trap. MSA’s high boiling point (167°C) prevents catalyst loss during azeotropic distillation.
-
-
Workup: Cool to room temperature. Neutralize with aqueous
. -
Isolation: Phase separate. The MSA salt (sodium mesylate) partitions quantitatively into the aqueous phase, leaving a pure organic ester layer.
-
Validation: Check color (APHA value). MSA-catalyzed products typically show <10 APHA compared to >50 for
.
Protocol B: Cyclodehydration with Eaton’s Reagent
Application: Synthesis of substituted 1-indanones or xanthones.
Step-by-Step Methodology:
-
Preparation: Dissolve
(1 part by weight) in MSA (10 parts by weight) under inert atmosphere. Stir until a clear solution forms (Eaton’s Reagent). -
Addition: Add the carboxylic acid substrate (e.g., 3-phenylpropanoic acid) to the reagent.
-
Reaction: Heat to 60–80°C for 2–4 hours.
-
Safety: Do not exceed 100°C unless necessary, as viscosity changes can affect heat transfer.
-
-
Quench: Pour the reaction mixture slowly into crushed ice/water with vigorous stirring.
-
Extraction: Extract the precipitate or oil with Dichloromethane (DCM).
-
Purification: Wash organic layer with brine, dry over
, and concentrate.
Pharmaceutical Application: Salt Selection & Safety
MSA is a preferred acid for salt formation (Mesylates) due to the high water solubility of the resulting API (Active Pharmaceutical Ingredient) salts. However, a critical safety risk exists: Genotoxicity.
The Alkyl Mesylate Danger
If MSA is used in the presence of short-chain alcohols (Methanol, Ethanol, Isopropanol), it can form alkyl mesylates (e.g., Methyl Methanesulfonate - MMS). These are potent alkylating agents and known genotoxins [2].
Control Strategy:
-
Avoid: Methanol/Ethanol as solvents during the final salt-forming step.
-
Substitute: Use Ethyl Acetate, Acetone, or Water.
-
Scavenge: If alcohols are mandatory, ensure excess base is not present, or prove purging of the ester in downstream processing.
Figure 2: Decision tree for Mesylate salt formation, prioritizing the mitigation of genotoxic impurities (PGIs).
References
-
Gernon, M. D., et al. (1999).[2] "Environmental benefits of methanesulfonic acid: comparative properties and advantages." Green Chemistry, 1(3), 127-140.
-
Teasdale, A., et al. (2010). "Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid." Organic Process Research & Development, 14(4), 999-1007.
-
Eaton, P. E., et al. (1973).[7] "Phosphorus pentoxide-methanesulfonic acid.[7][8] Convenient alternative to polyphosphoric acid."[7][8] The Journal of Organic Chemistry, 38(23), 4071-4073.
-
BASF Technical Data. "Methanesulfonic Acid: The strong acid for green chemistry."
Sources
- 1. Methanesulfonic acid | 75-75-2 [chemicalbook.com]
- 2. Methanesulfonic acid - Wikipedia [en.wikipedia.org]
- 3. digital.csic.es [digital.csic.es]
- 4. pqri.org [pqri.org]
- 5. products.basf.com [products.basf.com]
- 6. researchgate.net [researchgate.net]
- 7. evitachem.com [evitachem.com]
- 8. pubs.acs.org [pubs.acs.org]
Isomeric Landscapes: Amino-Methoxy-Benzoic Acids in Medicinal Chemistry
Executive Summary
The amino-methoxy-benzoic acid scaffold represents a privileged substructure in medicinal chemistry, offering a versatile template for bioisosteric replacement and pharmacophore optimization. While ten positional isomers are theoretically possible, four specific isomers—3-amino-4-methoxybenzoic acid , 4-amino-3-methoxybenzoic acid , 2-amino-4-methoxybenzoic acid , and 2-amino-5-methoxybenzoic acid —dominate the patent landscape and drug development pipelines. This guide dissects the synthetic utility, physicochemical properties, and therapeutic applications of these isomers, providing researchers with actionable protocols for their integration into high-affinity ligands and active pharmaceutical ingredients (APIs).
Part 1: Structural Analysis & Pharmacophore Mapping
The substitution pattern of the amino (-NH₂) and methoxy (-OCH₃) groups relative to the carboxylic acid (-COOH) dictates the electronic and steric environment of the molecule. This "isomer effect" dramatically influences binding affinity in kinase pockets, GPCRs, and enzyme active sites.
The "Privileged Four" Isomers
| Isomer | Common Name / Alias | Key Electronic Feature | Primary Drug Class Application |
| 3-Amino-4-methoxybenzoic acid | 3-Amino-p-anisic acid | Donor-Acceptor motif para to acid | Antivirals (EV71, HBV), Vericiguat intermediates |
| 4-Amino-3-methoxybenzoic acid | Vanillic acid amine analog | Extended conjugation | 5-HT4 Receptor Ligands, Alkaloid synthesis (Mukonine) |
| 2-Amino-4-methoxybenzoic acid | 4-Methoxy-anthranilic acid | Intramolecular H-bond (NH...O=C) | HDAC/G9a Inhibitors, Hyaluronan probes |
| 2-Amino-5-methoxybenzoic acid | 5-Methoxy-anthranilic acid | Electron-rich anthranilate | Benzodiazepines, Quinazolinones |
Structural Classification Diagram
The following diagram illustrates the relationship between the core scaffold and its functional derivatives.
Figure 1: Structural divergence and functional applications of key amino-methoxy-benzoic acid isomers.
Part 2: Technical Deep Dive & Applications
3-Amino-4-methoxybenzoic Acid
CAS: 2840-26-8 This isomer is a critical building block for N-phenylbenzamide derivatives . Research has validated its role in synthesizing broad-spectrum antivirals. Specifically, amide derivatives have shown potent activity against Enterovirus 71 (EV71) and Hepatitis B Virus (HBV) by modulating intracellular host factors like APOBEC3G.
-
Mechanism: The 3-amino group serves as a nucleophilic handle for derivatization, while the 4-methoxy group maintains lipophilicity and metabolic stability.
-
Key Reaction: Amidation with substituted anilines using carbodiimide coupling (DIC/HOBt).
4-Amino-3-methoxybenzoic Acid
CAS: 2486-69-3 Often derived from vanillic acid precursors, this isomer is central to the synthesis of 5-HT4 receptor ligands (serotonergic agents). It also serves as the precursor for the carbazole alkaloid mukonine .
-
Synthetic Pathway: Iodination of the methyl ester at the 3-position (ortho to the amino group) allows for subsequent palladium-catalyzed cross-couplings, enabling the construction of fused heterocyclic systems.
2-Amino-5-methoxybenzoic Acid
CAS: 6705-03-9 A derivative of anthranilic acid, this isomer is prone to cyclization reactions. It is extensively used to synthesize quinazolinones and benzodiazepines , which are pharmacophores for sedatives and kinase inhibitors.
-
Self-Validation: The presence of the amino group ortho to the carboxyl group makes this molecule highly reactive toward cyclodehydration agents (e.g., urea, formamide), forming the quinazolinone core spontaneously under reflux.
Part 3: Validated Experimental Protocols
The following protocols are designed for reproducibility and high yield. They address the two most critical transformations: Nitro Reduction (to generate the amino scaffold) and Amide Coupling (to attach the pharmacophore).
Protocol A: Catalytic Hydrogenation (Synthesis of 2-Amino-5-methoxybenzoic acid)
Context: Converting commercially available nitro-benzoic acids into their amino counterparts.
Reagents:
-
5-Methoxy-2-nitrobenzoic acid (1.0 eq)
-
Palladium on Carbon (Pd/C, 10% w/w, catalytic amount)[1]
-
Tetrahydrofuran (THF) or Methanol (solvent)
-
Hydrogen gas (H₂, balloon pressure)[1]
Workflow:
-
Dissolution: Dissolve 30.0 g (152 mmol) of 5-methoxy-2-nitrobenzoic acid in 250 mL of THF. Ensure complete solvation to prevent catalyst poisoning.
-
Catalyst Addition: Carefully add 300 mg of 10% Pd/C under an inert nitrogen atmosphere. Caution: Pd/C is pyrophoric in the presence of solvent vapors.
-
Hydrogenation: Purge the vessel with H₂ gas. Maintain a hydrogen atmosphere (balloon pressure is sufficient) and stir vigorously at room temperature for 18 hours.
-
Filtration: Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with fresh THF.
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Validation: The product should appear as a brown to tan solid.
-
Yield: ~98%
-
LCMS: m/z = 168.1 (M+1)[1]
-
NMR Check: Disappearance of nitro-aromatic protons and appearance of broad aniline protons (~5-6 ppm).
-
Protocol B: Chemoselective Amide Coupling (Derivatization of 3-Amino-4-methoxybenzoic acid)
Context: Synthesizing antiviral N-phenylbenzamide libraries.
Reagents:
-
3-Amino-4-methoxybenzoic acid (1.0 eq)
-
Substituted Aniline (1.2 eq)
-
DIC (N,N'-Diisopropylcarbodiimide) (1.5 eq)
-
HOBt (Hydroxybenzotriazole) (1.5 eq)
-
Dichloromethane (DCM) (Anhydrous)
Workflow:
-
Activation: Dissolve 3-amino-4-methoxybenzoic acid in anhydrous DCM. Add DIC and HOBt. Stir for 30 minutes at room temperature. Mechanism: This forms the active OBt ester in situ.
-
Coupling: Add the substituted aniline (amine partner) to the reaction mixture.
-
Reaction: Stir for 12–24 hours at room temperature. Monitor by TLC (formation of a less polar spot).
-
Workup: Quench with 0.5 N NaOH (to remove unreacted acid and HOBt). Separate the organic layer.[2]
-
Purification: Wash with dilute HCl (to remove unreacted aniline) and brine. Dry over Na₂SO₄ and concentrate.
-
Crystallization: Recrystallize from ethanol/water if necessary.
Synthesis Logic Diagram
Figure 2: Step-wise synthetic workflow from nitro-precursor to active pharmaceutical lead.
Part 4: Data Console & Properties
The following table consolidates physical properties and specific applications for the most relevant isomers.
| Property | 2-Amino-5-methoxybenzoic acid | 3-Amino-4-methoxybenzoic acid | 4-Amino-3-methoxybenzoic acid |
| CAS Number | 6705-03-9 | 2840-26-8 | 2486-69-3 |
| Molecular Weight | 167.16 g/mol | 167.16 g/mol | 167.16 g/mol |
| Melting Point | ~148–152 °C (Dec) | ~202–204 °C | ~183–185 °C |
| Solubility | DMSO, Methanol, Dilute Acid | DMSO, DMF, Hot Ethanol | DMSO, Methanol |
| Key Precursor | 5-Methoxy-2-nitrobenzoic acid | 3-Nitro-4-methoxybenzoic acid | 4-Nitro-3-methoxybenzoic acid |
| Drug Class | Benzodiazepines, Quinazolinones | Antivirals (EV71), Vericiguat | 5-HT4 Agonists, Mukonine |
References
-
Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. International Journal of Molecular Sciences. [Link]
-
Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide. Drug Design, Development and Therapy. [Link]
-
Synthesis of Mukonine via Cross-Coupling of o-Iodoanilines. Journal of Organic Chemistry. [Link]
-
Chemical modification of hyaluronan oligosaccharides to modulate interactions with hyaluronan-binding proteins. Journal of Biological Chemistry. [Link]
Sources
Methodological & Application
Application Note: High-Resolution Quantification of Aminobenzoic Acid Isomers via HPLC-UV
Executive Summary
The separation and quantification of aminobenzoic acid isomers—specifically o-aminobenzoic acid (Anthranilic acid), m-aminobenzoic acid, and p-aminobenzoic acid (PABA)—presents a unique chromatographic challenge due to their zwitterionic nature and structural similarity. These compounds act as critical intermediates in pharmaceutical synthesis (e.g., folic acid antagonists, local anesthetics) and potential genotoxic impurities.
This guide provides a validated, high-performance liquid chromatography (HPLC) protocol designed for regulatory compliance under ICH Q2(R2) guidelines. Unlike generic methods, this protocol utilizes pH-controlled ion suppression to achieve baseline resolution (
Scientific Rationale & Method Development
The Separation Challenge
Aminobenzoic acids possess both a basic amine group (
| Isomer | Structure | Hydrophobicity | ||
| Ortho (Anthranilic) | 1,2-substituted | ~2.0 | ~4.8 | High (Intramolecular H-bond) |
| Meta | 1,3-substituted | ~3.1 | ~4.7 | Moderate |
| Para (PABA) | 1,4-substituted | ~2.4 | ~4.9 | Low |
The Mechanism: To separate these isomers on a hydrophobic C18 stationary phase, we must control their ionization.
-
At Neutral pH (7.0): Both groups are ionized (COO⁻ / NH₂). The molecules are highly polar and elute too quickly (near void volume).
-
At Acidic pH (3.0): The carboxyl group is largely protonated (neutral, -COOH), increasing retention. The amine is protonated (charged,
), but the hydrophobic interaction of the benzene ring dominates.
Critical Insight: The ortho isomer forms an intramolecular hydrogen bond between the amine and carboxyl groups, significantly increasing its hydrophobicity compared to para and meta. This "Ortho Effect" is the primary lever for separation.
Method Development Logic
The following decision tree illustrates the logic used to select the final chromatographic conditions.
Figure 1: Decision matrix for optimizing the separation of amphoteric aminobenzoic acid isomers.
Experimental Protocol
Reagents & Materials
-
Standards: o-Aminobenzoic acid, m-Aminobenzoic acid, p-Aminobenzoic acid (>99.0% purity, Sigma-Aldrich or USP Reference Standard).
-
Solvents: Acetonitrile (HPLC Gradient Grade), Methanol (HPLC Grade), Water (Milli-Q, 18.2 MΩ·cm).
-
Buffer Reagents: Potassium Dihydrogen Phosphate (
), Phosphoric Acid (85%).
Instrumentation
-
System: HPLC with quaternary pump and degasser (e.g., Agilent 1260/1290 or Waters Alliance).
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: C18 End-capped column, 250 mm x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry). Note: End-capping is crucial to prevent peak tailing caused by amine interaction with free silanols.
Chromatographic Conditions (The "Golden" Method)
| Parameter | Setting |
| Mobile Phase A | 25 mM |
| Mobile Phase B | Acetonitrile (100%) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C (Controlled) |
| Injection Volume | 10 µL |
| Detection | UV @ 254 nm (Reference: 360 nm) |
| Run Time | 20 Minutes |
Gradient Program:
-
0.0 min: 95% A / 5% B (Equilibration)
-
2.0 min: 95% A / 5% B (Isocratic hold for polar impurities)
-
12.0 min: 70% A / 30% B (Linear ramp)
-
15.0 min: 70% A / 30% B (Hold)
-
15.1 min: 95% A / 5% B (Return to initial)
-
20.0 min: End of Run
Standard Preparation
-
Stock Solution (1.0 mg/mL): Weigh 100 mg of each isomer into separate 100 mL volumetric flasks. Dissolve in 50 mL Methanol, sonicate for 5 mins, and dilute to volume with Mobile Phase A.
-
Working Standard (50 µg/mL): Transfer 5.0 mL of each Stock Solution into a single 100 mL flask. Dilute to volume with Mobile Phase A.
Method Validation (ICH Q2(R2) Compliance)
This section outlines the validation parameters required to demonstrate the method is suitable for its intended purpose (quantification of impurities or assay).
Validation Lifecycle Workflow
The following diagram details the sequence of validation experiments required by ICH Q2(R2).
Figure 2: Validation lifecycle based on ICH Q2(R2) guidelines.
Specificity & System Suitability
-
Requirement: The method must differentiate between the three isomers and the solvent front.
-
Acceptance Criteria:
-
Resolution (
) between critical pair (usually p- and m-) > 2.0. -
Tailing Factor (
) < 1.5 (Critical for amine-containing compounds). -
No interference in blank injections at retention times of interest.
-
Linearity[1]
-
Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 25, 37.5, 50, 62.5, 75 µg/mL).
-
Calculation: Plot Peak Area (
) vs. Concentration ( ). -
Acceptance: Correlation coefficient (
) .
Accuracy (Recovery)
-
Protocol: Spike known amounts of PABA, o-ABA, and m-ABA into the sample matrix (or solvent) at 80%, 100%, and 120% levels. Triplicate injections.
-
Acceptance: Mean recovery between 98.0% and 102.0% for Assay; 80-120% for Impurities.
Sensitivity (LOD/LOQ)
-
Method: Determine based on Signal-to-Noise (S/N) ratio using dilute solutions.
-
LOD (Limit of Detection): S/N
3. -
LOQ (Limit of Quantification): S/N
10.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (> 1.5) | Interaction between amine group and residual silanols on silica. | Ensure column is "End-capped." Increase buffer concentration to 50mM. |
| Retention Time Drift | pH fluctuation in mobile phase. | Use a calibrated pH meter. pH 3.0 is a sensitive region for these isomers; ensure precision. |
| Co-elution of Isomers | Insufficient organic gradient or wrong pH. | If meta and para co-elute, lower the % Acetonitrile at the start of the gradient. |
| High Backpressure | Buffer precipitation in organic phase. | Ensure premixed mobile phases are filtered (0.45 µm). Do not exceed 80% ACN with phosphate buffers. |
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2] Link
-
PubChem. (2024). 4-Aminobenzoic Acid (PABA) Compound Summary. National Library of Medicine. Link
-
Sielc Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid.Link
-
BenchChem. (2025).[3] A Comparative Guide to Analytical Methods for Determining Isomeric Purity of Aminobenzoates.Link
-
NIST. (2024). pKa Values for Benzoic Acid Derivatives.[4][5] National Institute of Standards and Technology.[4] Link
Sources
High-Sensitivity Profiling of Aminobenzoic Acid Isomers: Derivatization Protocols for HPLC-FLD and GC-MS
Executive Summary
Aminobenzoic acids (ABAs)—specifically the isomers ortho- (Anthranilic acid), meta-, and para- (PABA)—are critical intermediates in pharmaceutical synthesis and biomarkers in microbial metabolism. While they possess native fluorescence, it is often insufficient for trace analysis in complex biological matrices (e.g., urine, plasma) due to spectral interference and quenching. Furthermore, their amphoteric nature and high polarity lead to poor retention and peak tailing on standard C18 columns.
This guide details two robust derivatization workflows to overcome these limitations:
-
HPLC-FLD: Pre-column derivatization with Fluorescamine for femtomole-level sensitivity and rapid kinetics.
-
GC-MS: Dual-functional silylation using BSTFA/TMCS for structural confirmation and volatility enhancement.
Chemistry & Challenges
The Analytes
The three isomers share a core benzene ring substituted with an amine (-NH₂) and a carboxylic acid (-COOH). Their position defines their reactivity and biological role.
| Isomer | Common Name | pKa (COOH) | pKa (NH₂) | Analytical Challenge |
| o-ABA | Anthranilic Acid | ~2.0 | ~4.9 | Internal H-bonding reduces polarity slightly; native fluorescence is pH dependent. |
| m-ABA | 3-Aminobenzoic Acid | ~3.1 | ~4.7 | Rare in nature; often used as an internal standard. |
| p-ABA | PABA | ~2.4 | ~4.8 | Highly polar; elutes in void volume on C18; native UV (280nm) lacks specificity. |
The Solution: Derivatization Strategy
We utilize the nucleophilicity of the primary amine for HPLC tagging and the protic nature of both functional groups for GC volatility.
Figure 1: Decision matrix for selecting the appropriate derivatization pathway based on analytical goals.
Protocol A: HPLC-FLD with Fluorescamine
Best for: High-throughput quantification, biological fluids, trace impurity analysis.
Mechanism
Fluorescamine is a non-fluorescent reagent that reacts specifically with primary amines to form highly fluorescent pyrrolinone derivatives.[1]
-
Key Advantage: Unreacted fluorescamine hydrolyzes into non-fluorescent products within seconds, eliminating the need for post-reaction cleanup (unlike OPA or Dansyl Chloride).
-
Excitation/Emission:
, .
Reagents & Preparation[1][2][3][4][5][6][7][8][9]
-
Borate Buffer (pH 9.0): Dissolve boric acid in water; adjust to pH 9.0 with NaOH.
-
Fluorescamine Reagent: 3 mg/mL in HPLC-grade Acetone. Prepare fresh daily.
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).
-
Mobile Phase B: Acetonitrile (ACN).
Step-by-Step Workflow
-
Sample Prep: Aliquot 100 µL of sample (standard or filtered extract) into a vial.
-
Buffering: Add 100 µL of Borate Buffer (pH 9.0). Vortex.
-
Expert Note: The pH must be >8.5 for the amine to be unprotonated and nucleophilic.
-
-
Reaction: While vortexing, rapidly add 100 µL of Fluorescamine reagent.
-
Critical: Rapid mixing is essential because the hydrolysis half-life is short.
-
-
Incubation: Let stand at room temperature for 1 minute . (Reaction is instantaneous).
-
Injection: Inject 10 µL immediately into the HPLC system.
Chromatographic Conditions (UHPLC)
| Parameter | Setting |
| Column | C18 End-capped (e.g., Zorbax Eclipse Plus), 2.1 x 100 mm, 1.8 µm |
| Flow Rate | 0.4 mL/min |
| Temp | 30°C |
| Gradient | 0-1 min: 10% B; 1-8 min: Linear to 60% B; 8.1 min: Re-equilibrate. |
| Detection | FLD: Ex 390 nm / Em 475 nm |
Protocol B: GC-MS with BSTFA
Best for: Unknown identification, metabolic profiling, confirmational analysis.
Mechanism
Silylation replaces active protic hydrogens with a trimethylsilyl (TMS) group.[2] For ABAs, we must derivatize both the amine and the carboxylic acid to ensure volatility.
-
Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane). TMCS acts as a catalyst to drive the reaction of the sterically hindered amine.
Reagents & Preparation[1][2][3][4][5][6][7][8][9]
-
Silylation Reagent: BSTFA + 1% TMCS (Commercial grade, ampoules preferred).
-
Solvent: Anhydrous Pyridine (acts as an acid scavenger and solvent).
-
Drying Agent: Nitrogen stream.
Step-by-Step Workflow
-
Drying: Evaporate 50 µL of sample extract to complete dryness under a gentle stream of nitrogen.
-
Critical: Any residual water will destroy the BSTFA reagent.
-
-
Reconstitution: Add 50 µL of Anhydrous Pyridine.
-
Derivatization: Add 50 µL of BSTFA + 1% TMCS.
-
Heating: Cap the vial tightly (PTFE-lined cap) and heat at 65°C for 30 minutes .
-
Expert Note: The amine group on p-ABA is moderately hindered; heat is required to ensure the di-TMS derivative is formed quantitatively.
-
-
Analysis: Cool to room temperature and inject 1 µL (Split 1:10).
GC-MS Parameters
| Parameter | Setting |
| Column | 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm x 0.25µm |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |
| Inlet | 250°C, Split 1:10 |
| Oven | 70°C (1 min) → 20°C/min → 280°C (hold 3 min) |
| MS Source | EI (70 eV), 230°C |
| SIM Ions | Monitor [M-15]+ (Loss of methyl from TMS) and molecular ion [M]+. |
Comparative Performance Data
The following table contrasts the performance of native detection versus the derivatization protocols described above.
| Metric | Native UV (254/280 nm) | Native Fluorescence | Fluorescamine (HPLC-FLD) | BSTFA (GC-MS) |
| LOD (Signal/Noise = 3) | ~100 pmol | ~10 pmol | < 0.5 pmol | ~1-5 pmol |
| Selectivity | Low (Many aromatics absorb) | Medium (Quenching issues) | High (Primary amines only) | Very High (Mass spec ID) |
| Linearity ( | > 0.99 | > 0.98 | > 0.999 | > 0.99 |
| Sample Prep Time | None | None | 2 mins | 45 mins |
| Stability | High | High | Stable (Derivative), Reagent hydrolyzes | Moisture Sensitive |
Troubleshooting & Expert Insights
"Ghost Peaks" in HPLC
-
Symptom: Small peaks appearing early in the chromatogram.
-
Cause: Hydrolysis products of Fluorescamine.
-
Fix: These usually elute in the void volume. Increase the initial organic hold or use a trap column if they interfere with o-ABA.
Incomplete Derivatization in GC
-
Symptom: Two peaks for the same analyte (Mono-TMS vs Di-TMS).
-
Cause: Insufficient heating or old reagent.
-
Fix: Ensure the reaction runs at 65°C for at least 30 mins. Fresh BSTFA ampoules are mandatory; once opened, moisture degrades them rapidly.
Matrix Effects (Urine/Plasma)
-
Insight: Biological amines (amino acids) will also react with Fluorescamine.
-
Solution: Use a gradient that separates the highly polar amino acids (eluting early) from the aromatic ABAs (eluting later due to the benzene ring). The protocol above (10% to 60% ACN) is designed specifically to achieve this separation.
Figure 2: Self-validating workflow checkpoints to ensure data integrity.
References
-
BenchChem. (2025).[3] A Comparative Guide to NBD-Cl and Fluorescamine for HPLC Derivatization. Retrieved from
-
Anumula, K. R. (2006).[4][5] Advances in fluorescence derivatization methods for high-performance liquid chromatographic analysis of glycoprotein carbohydrates.[4][5][6] Analytical Biochemistry, 350(1), 1-23.[4] Retrieved from
-
Agilent Technologies. (2020). Derivatization for GC/MS: Silylation Reagents. Retrieved from
-
Creative Proteomics. (2024). Amino Acid Pre-column Derivatization HPLC Analysis Methods. Retrieved from
-
Sigma-Aldrich. (2023). BSTFA + TMCS Product Information Sheet. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. New high-performance liquid chromatography assay for glycosyltransferases based on derivatization with anthranilic acid and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthetic Heart of Innovation: Methanesulfonic Acid Amino 4-Methoxybenzoate and its Progeny in Medicinal Chemistry
Introduction: Unveiling a Versatile Scaffold
In the intricate world of medicinal chemistry, the discovery and development of novel therapeutic agents often hinge on the strategic use of versatile chemical building blocks. "Methanesulfonic acid amino 4-methoxybenzoate" (CAS 872851-29-1) represents such a scaffold. While direct and extensive biological activity of this specific salt is not widely documented in peer-reviewed literature, its core structure, the amino 4-methoxybenzoate moiety, is a cornerstone in the synthesis of a diverse array of biologically active molecules. This guide delves into the applications of this chemical entity, not as a standalone therapeutic, but as a pivotal intermediate in the construction of complex pharmaceutical agents. The inclusion of methanesulfonic acid to form a salt is a classic pharmaceutical strategy to enhance physicochemical properties such as solubility and stability, making the parent amine more amenable to handling and formulation.[1][2]
This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of amino 4-methoxybenzoate derivatives, complete with detailed protocols and an exploration of their role in constructing molecules for various therapeutic areas.
Core Applications in Drug Discovery and Development
The true value of the amino 4-methoxybenzoate scaffold lies in its synthetic versatility. The presence of an amino group and a carboxylic acid (or its ester) on a benzene ring, adorned with a methoxy group, provides multiple reactive handles for chemists to elaborate upon, leading to the creation of diverse and complex molecular architectures.
A Linchpin in the Synthesis of Novel Antibacterial Agents
The rise of antibiotic resistance necessitates the development of new antibacterial agents with novel mechanisms of action. The bacterial fatty acid synthesis (FAS II) pathway has emerged as a promising target.[3] The amino 4-methoxybenzoate core has been instrumental in the design and synthesis of inhibitors of this pathway.
Specifically, derivatives like methyl 3-amino-4-methoxybenzoate serve as a crucial linking component, forming stable amide bonds with various acyl chlorides.[3] This allows for the systematic exploration of structure-activity relationships (SAR) by varying the fatty acid chain mimic.
Illustrative Synthetic Workflow: Amide Coupling for FAS II Inhibitors
The following diagram outlines the general synthetic workflow for creating potential FAS II inhibitors using an amino 4-methoxybenzoate derivative.
Caption: General workflow for synthesizing FAS II inhibitors.
Scaffolding for Potent Histone Deacetylase (HDAC) Inhibitors
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic regulation and are validated targets in oncology. The development of selective HDAC inhibitors is an area of intense research. Amino 4-methoxybenzoate derivatives have been employed in the synthesis of potent and selective inhibitors of HDAC8, an enzyme implicated in neuroblastoma.
In this context, methyl 3-amino-4-methoxybenzoate has been utilized as a key building block to construct complex molecules, including Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific proteins like HDAC8.
Building Blocks for Anti-Cancer Quinazoline Derivatives
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved anti-cancer drugs that target receptor tyrosine kinases. The synthesis of novel 4-pyrrylamino quinazoline derivatives with potential antitumor activity has been shown to utilize amino 4-methoxybenzoate intermediates.
For instance, methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate serves as a precursor for constructing the quinazoline ring system, which is later functionalized to yield the final drug candidates.
Experimental Protocols
The following protocols are provided as illustrative examples of how amino 4-methoxybenzoate derivatives are utilized in synthetic medicinal chemistry.
Protocol 1: General Procedure for Amide Coupling to Synthesize Potential Antibacterial Agents
Objective: To synthesize an N-acylated amino 4-methoxybenzoate derivative as a potential bacterial fatty acid synthesis inhibitor.[3]
Materials:
-
Methyl 3-amino-4-methoxybenzoate
-
Acyl chloride (e.g., palmitoyl chloride)
-
Dimethylformamide (DMF), anhydrous
-
Distilled water
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Ice bath
Procedure:
-
In a clean, dry round bottom flask, dissolve methyl 3-amino-4-methoxybenzoate (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add the acyl chloride (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction mixture to stir at room temperature for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, slowly pour the reaction mixture into a beaker containing cold distilled water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with copious amounts of distilled water.
-
Dry the crude product under vacuum.
-
Purify the product by recrystallization or column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Characterize the final product using analytical techniques such as NMR, LC-MS, and IR spectroscopy.
Protocol 2: Synthesis of a Quinazoline Intermediate for Antitumor Agents
Objective: To synthesize a 4-quinazolone intermediate from an amino 4-methoxybenzoate derivative.
Materials:
-
Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate
-
Formamidine acetate
-
Ethanol
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Round bottom flask
Procedure:
-
To a round bottom flask, add methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate (1 equivalent) and formamidine acetate (1.4 equivalents).
-
Add ethanol to the flask to serve as the solvent.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the mixture to reflux with vigorous stirring for approximately 6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and then place it in a refrigerator to facilitate precipitation.
-
Collect the precipitated product by filtration.
-
Wash the solid product with cold ethanol and air dry to obtain the desired quinazolone intermediate.
-
Confirm the structure of the product by spectroscopic methods.
The Role of Methanesulfonic Acid: A Pharmaceutical Salt Strategy
While the core amino 4-methoxybenzoate structure provides the foundation for biological activity through further chemical modification, the use of methanesulfonic acid to form a salt is a critical step in the drug development process.[1] Basic drugs are often converted into salts to improve their physicochemical properties.[2]
Key Advantages of Mesylate Salt Formation:
| Property | Benefit in Drug Development |
| Increased Solubility | Enhances dissolution rate and can improve bioavailability.[2] |
| Improved Stability | Can protect the drug from degradation, leading to a longer shelf life. |
| Crystallinity | Often yields well-defined crystalline forms, which are easier to purify and handle. |
| Reduced Hygroscopicity | Makes the solid form less likely to absorb moisture from the air. |
Logical Relationship: From Scaffold to Drug Candidate
The following diagram illustrates the logical progression from the basic chemical scaffold to a potential drug candidate.
Caption: From chemical scaffold to final drug product.
Conclusion and Future Perspectives
"Methanesulfonic acid amino 4-methoxybenzoate" and its related derivatives are not just entries in a chemical catalog; they are enabling tools for medicinal chemists. Their utility as versatile synthetic intermediates allows for the creation of diverse and complex molecules targeting a wide range of diseases. As drug discovery continues to evolve, the demand for such adaptable and reliable chemical scaffolds will undoubtedly grow. Future research will likely see the incorporation of this and similar building blocks into new and innovative therapeutic modalities, including targeted therapies, antibody-drug conjugates, and novel classes of antibiotics. The foundational chemistry enabled by the amino 4-methoxybenzoate core will continue to be a driving force in the quest for new medicines.
References
-
Design and synthesis of novel antibacterial agents that targets the bacterial fatty acid pathway. (2024). IntechOpen. Available at: [Link]
-
Design, Synthesis and Biological Characterization of Histone Deacetylase 8 (HDAC8) Proteolysis Targeting Chimeras (PROTACs) with Anti-Neuroblastoma Activity. (2022). MDPI. Available at: [Link]
-
Design, synthesis and in vitro antitumor activity evaluation of novel 4-pyrrylamino quinazoline derivatives. (2012). PMC. Available at: [Link]
-
Design, Synthesis, and Nematocidal Evaluation of Waltherione A Derivatives: Leveraging a Structural Simplification Strategy. (2024). Semantic Scholar. Available at: [Link]
-
Exploration of a Nitromethane-Carbonylation Strategy during Route Design of an Atropisomeric KRASG12C Inhibitor. (2021). WuXi STA. Available at: [Link]
-
Salt form selection and characterization of LY333531 mesylate monohydrate. (2025). Request PDF. Available at: [Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (2022). MDPI. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Aromatic Amine Purification
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in the purification of synthesized aromatic amines. The content is structured to address specific experimental issues through a troubleshooting Q&A format, offering explanations grounded in chemical principles and providing actionable protocols.
Introduction: The Challenge of Purity in Aromatic Amines
Aromatic amines are foundational building blocks in numerous fields, including pharmaceuticals, polymers, and dyes.[1][2] However, their synthesis, often via the reduction of corresponding nitroaromatic compounds, typically yields a crude product contaminated with starting materials, byproducts, and reagents.[3][4][5] The basic nature of the amine functional group, coupled with its susceptibility to oxidation, presents unique purification challenges that demand carefully considered strategies to achieve the high purity required for downstream applications. This guide will navigate these complexities, offering solutions to common and advanced purification problems.
Troubleshooting Guide: A Question & Answer Approach
This section directly addresses common issues encountered during the purification of aromatic amines.
Recrystallization Issues
Question 1: My aromatic amine 'oils out' during recrystallization instead of forming crystals. What's happening and how can I fix it?
Expert Analysis: "Oiling out" occurs when the solid melts in the hot solvent before it fully dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. This is common with aromatic amines, which can have relatively low melting points, especially when impure (due to melting point depression). The oily layer that forms is an impure liquid phase of your compound, which will not crystallize effectively upon cooling.
Solutions & Protocols:
-
Increase the Solvent Volume: The most common cause is using too little solvent. The saturation point of your solution is likely being reached at a temperature where your compound is still a liquid. To fix this, return the flask to the heat source and add more of the hot solvent until the oily phase completely dissolves.[6] Then, allow it to cool slowly.
-
Slow Down the Cooling Process: Rapid cooling encourages supersaturation and oiling out.[6] After dissolving your compound in the minimum amount of boiling solvent, ensure the flask cools slowly. Insulating the flask with glass wool or placing it within a larger beaker of hot water can promote gradual cooling, allowing crystals to form properly.
-
Change the Solvent System: If the issue persists, your chosen solvent is likely unsuitable.
-
Use a Solvent Pair: A good strategy is to use a solvent pair. Dissolve the amine in a minimum amount of a "good" solvent in which it is highly soluble (e.g., ethanol, acetone). Then, while the solution is hot, slowly add a "poor" solvent in which the amine is insoluble (e.g., water, hexanes) until the solution becomes faintly cloudy (the saturation point).[7] Re-heat to clarify and then cool slowly.
-
Consider Acidic Solvents: For particularly stubborn basic amines, using dilute acetic acid or a mixture of an organic solvent with acetic acid can be effective.[8] The amine will dissolve as its acetate salt. However, be aware this may form an adduct rather than a simple salt.[8]
-
Question 2: My recrystallization yields are very low. What are the likely causes?
Expert Analysis: Low yield is a frequent problem in recrystallization and can stem from several procedural missteps. The goal is to maximize the difference in solubility of your target compound at high and low temperatures while minimizing its solubility in the cold solvent.
Solutions & Protocols:
-
Using Too Much Solvent: This is the most frequent error.[9] If you add more than the minimum amount of boiling solvent required to dissolve the crude product, a significant portion of your compound will remain in the mother liquor even after cooling.
-
Premature Crystallization: If crystals form in the hot solution during a gravity filtration step (used to remove insoluble impurities), you will lose product. To prevent this, use a pre-heated funnel and flask, and add a small excess of hot solvent before filtering. This excess can be boiled off before the final cooling step.
-
Inadequate Cooling: Ensure you are cooling the solution to a sufficiently low temperature (e.g., in an ice bath) to maximize the precipitation of your product, but only after slow cooling to room temperature has first allowed for the formation of a good crystal lattice.
-
Washing with Warm or Excessive Solvent: When washing the collected crystals, always use a minimal amount of ice-cold recrystallization solvent.[9] Using warm or too much solvent will redissolve a portion of your purified product.[9]
Column Chromatography Hurdles
Question 3: My aromatic amine is streaking badly on the silica gel column and the yield is poor. Why is this happening?
Expert Analysis: This is a classic problem when purifying basic compounds like amines on standard silica gel. Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface.[10] The basic amine interacts strongly with these acidic sites via an acid-base interaction, leading to irreversible adsorption, tailing (streaking) of peaks, and sometimes even degradation of the compound on the column.[10][11]
Solutions & Protocols:
-
Basic Mobile Phase Modifier: The most common solution is to neutralize the acidic sites on the silica. This is achieved by adding a small amount of a volatile base to your eluent system.
-
Protocol: Add 0.5-2% triethylamine (TEA) or diethylamine (DEA) to your mobile phase (e.g., ethyl acetate/hexane mixture).[11] Equilibrate the column with this modified eluent before loading your sample. The competing base will occupy the acidic sites on the silica, allowing your aromatic amine to travel through the column without strong, undesirable interactions.[11]
-
-
Use a Deactivated Stationary Phase: For particularly sensitive or valuable amines, using a specially treated stationary phase is a superior option.
-
Amine-Functionalized Silica: These columns have amine groups covalently bonded to the silica surface, creating a more basic environment that is ideal for purifying basic compounds.[10] This often allows for the use of simple solvent systems like hexane/ethyl acetate without any basic additives.[10][11]
-
Reversed-Phase Chromatography: If applicable, reversed-phase (e.g., C18) chromatography can be an excellent alternative. To ensure good peak shape for a basic amine, the mobile phase pH should be adjusted to be about two units above the amine's pKa to keep it in its neutral, free-base form.[11] This is often achieved by adding a small amount of ammonium hydroxide to the water/acetonitrile or water/methanol mobile phase.[11]
-
Distillation Difficulties
Question 4: I am trying to purify my aromatic amine by vacuum distillation, but the product is decomposing, leading to a dark, tarry residue.
Expert Analysis: Aromatic amines, especially those with electron-donating groups or complex structures, can be susceptible to thermal degradation and oxidation at elevated temperatures, even under vacuum.[12][13][14] The decomposition process can be catalyzed by impurities or air present in the system.
Solutions & Protocols:
-
Improve the Vacuum: The most critical factor is to lower the boiling point by achieving a better vacuum. Ensure all joints in your distillation apparatus are properly sealed with high-vacuum grease and that your vacuum pump is in good working order and properly trapped.
-
Inert Atmosphere: Before heating, purge the distillation apparatus several times with an inert gas like nitrogen or argon to remove oxygen, which can promote oxidative decomposition. Maintain a gentle flow of inert gas throughout the distillation if your system allows (a "gas bleed").
-
Use a Short-Path Distillation Apparatus: For high-boiling or very sensitive amines, a Kugelrohr or short-path distillation apparatus minimizes the distance the vapor has to travel, reducing the time the compound spends at high temperatures and lowering the required pressure.
-
Co-distillation with an Alkali Metal Hydroxide: A patented industrial method involves mixing the crude amine with an aqueous solution of an alkali metal hydroxide (e.g., NaOH or KOH) before distillation.[3] This helps to neutralize any acidic impurities and can facilitate the separation of water and other byproducts.[3]
Visual Workflows and Data
Purification Method Selection
This diagram outlines a decision-making process for selecting the appropriate purification technique for a synthesized aromatic amine.
Caption: A logical guide for troubleshooting common recrystallization problems.
Data Summary Tables
Table 1: Common Impurities in Aromatic Amine Synthesis (via Nitro Reduction)
| Impurity Type | Specific Examples | Origin |
| Unreacted Starting Material | Nitroaromatic compound | Incomplete reduction reaction. [3] |
| Reaction Intermediates | Nitroso, Azoxy, Azo compounds | Partial reduction byproducts. |
| Catalyst/Reagent Residue | Tin salts, Iron oxides | From metal/acid reduction methods (e.g., Sn/HCl). [5] |
| Solvent Residue | Ethanol, Toluene, Water | Reaction or workup solvents. [3] |
| Oxidation Products | Colored polymeric materials | Air oxidation of the purified or crude amine. [1] |
Table 2: Solvent Selection Guide for Aromatic Amine Recrystallization
| Solvent Class | Examples | Best For | Considerations |
| Alcohols | Ethanol, Isopropanol | General purpose, good for moderately polar amines. | Highly flammable; can be too good of a solvent, leading to low yields. |
| Hydrocarbons | Hexanes, Toluene | Non-polar amines, or as the "poor" solvent in a pair. | Good for removing polar impurities. Toluene is a better solvent than hexanes. |
| Ketones | Acetone | Good general-purpose polar aprotic solvent. | Low boiling point can lead to rapid evaporation and premature crystallization. |
| Esters | Ethyl Acetate | Good intermediate polarity solvent. | Often used in solvent pairs (e.g., with hexanes). [7] |
| Aqueous/Acidic | Water, Dilute Acetic Acid | Very polar amines or for salt formation. | Only suitable for amines with sufficient polarity or basicity. [7][8] |
Analytical Techniques for Purity Assessment
Confirming the purity of your final product is a critical, self-validating step. Simply obtaining crystals does not guarantee purity.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for assessing the purity of non-volatile organic compounds. [15]A reversed-phase method (e.g., C18 column) with a UV detector is typically used. The presence of a single, sharp peak is indicative of high purity. Purity can be quantified by peak area percentage.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for volatile and thermally stable aromatic amines. [15]It provides both purity information (from the chromatogram) and structural confirmation (from the mass spectrum). For polar amines, derivatization may be necessary to improve peak shape and prevent column adsorption. [15]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure of the desired compound and identifying the presence of impurities. Integration of impurity peaks relative to the product peaks can provide a quantitative measure of purity.
-
Melting Point Analysis: A sharp melting point range (typically < 2 °C) that is close to the literature value indicates high purity. A broad or depressed melting point is a classic sign of an impure compound.
Table 3: Comparison of Purity Analysis Techniques
| Technique | Information Provided | Advantages | Disadvantages |
| HPLC-UV | Quantitative Purity (% Area) | Highly accurate for non-volatiles, widely available. [15] | Does not provide structural identification of impurities. |
| GC-MS | Quantitative Purity, Structural ID | Excellent separation, definitive identification via mass spec. [16] | Requires compound to be volatile and thermally stable. |
| NMR | Structural Confirmation, Purity Estimate | Provides detailed structural information. | Less sensitive than chromatographic methods for trace impurities. |
| Melting Point | Qualitative Purity Indication | Fast, simple, and inexpensive. | Not quantitative; less reliable for novel compounds. |
Frequently Asked Questions (FAQs)
Q1: My aromatic amine is a dark color, but the literature says it should be colorless. How do I remove the color? A: Dark colors are almost always due to small amounts of highly colored oxidation byproducts. During recrystallization, after dissolving your crude product in the hot solvent, add a small amount (1-2% w/w) of activated charcoal. Keep the solution hot for a few minutes, then perform a hot gravity filtration through a fluted filter paper or a pad of Celite to remove the charcoal and the adsorbed impurities. Then, proceed with cooling.
Q2: Can I use an acid/base extraction to purify my aromatic amine? A: Yes, this is an excellent and often underutilized technique. Dissolve the crude product in an organic solvent (like diethyl ether or dichloromethane). Wash the organic layer with a dilute acid (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer, leaving non-basic organic impurities behind. Separate the aqueous layer, then make it basic with a strong base (e.g., NaOH) to regenerate the free amine, which will typically precipitate or can be extracted back into a fresh organic solvent.
Q3: Is it safe to store aromatic amines in chlorinated solvents like dichloromethane (DCM)? A: Caution is advised. While DCM is a common solvent, there have been reports of energetic, exothermic reactions occurring between some amines and dichloromethane, particularly during storage or concentration. [17]If possible, avoid prolonged storage in DCM and never distill an amine from DCM to dryness.
Q4: What is the best way to handle and store purified aromatic amines? A: Many aromatic amines are susceptible to air and light-induced oxidation, which manifests as a darkening of the material over time. For optimal stability, store the purified amine in a tightly sealed amber glass vial under an inert atmosphere (nitrogen or argon) and in a cool, dark place, preferably a refrigerator or freezer.
References
- Process for the purification of aromatic amines.
- How do I purify ionizable organic amine compounds using flash column chrom
- Is there an easy way to purify organic amines? Biotage.
- A Comparative Guide to Analytical Methods for the Quantification of Arom
- Recrystallization. University of California, Los Angeles (UCLA) Chemistry.
- Amines Analysis by Packed Column GC. LabRulez GCMS.
- Troubleshooting Recrystalliz
- Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent.
- How to recrystallization amine compound and it is not soluble in common organic solvents.
- Tips & Tricks: Recrystallization. University of Rochester Chemistry.
- Thermal Stability of Amine Compounds and Dichloromethane.
- Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes. PMC - NCBI.
- Thermal degradation of aqueous amines used for carbon dioxide capture.
- Amines, Arom
- Synthesis of Amines. Chemistry LibreTexts.
- Producing Arom
- Arom
Sources
- 1. Amines, Aromatic | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. sundarbanmahavidyalaya.in [sundarbanmahavidyalaya.in]
- 3. US8455691B2 - Process for the purification of aromatic amines - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistrystudent.com [chemistrystudent.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. biotage.com [biotage.com]
- 11. biotage.com [biotage.com]
- 12. mdpi.com [mdpi.com]
- 13. Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. lcms.cz [lcms.cz]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in the Purification of Polar Sulfonic Acid Compounds
Welcome to the Technical Support Center for the purification of polar sulfonic acid compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges posed by these highly polar molecules. Here, we move beyond simple protocols to explain the "why" behind the methods, providing you with the scientific rationale to troubleshoot and optimize your purification workflows effectively.
I. Frequently Asked Questions (FAQs)
This section addresses common high-level questions and provides a foundational understanding of the key challenges in purifying sulfonic acid compounds.
Q1: Why are polar sulfonic acid compounds so difficult to purify using standard chromatographic methods?
Polar sulfonic acid compounds present a significant challenge for traditional purification techniques due to their high polarity and ionic nature. In normal-phase chromatography, their strong interaction with the polar stationary phase (like silica) can lead to excessively long elution times or even irreversible binding.[1] Conversely, in standard reversed-phase (RP) chromatography, these compounds have a high affinity for the polar mobile phase and exhibit little to no retention on non-polar stationary phases (like C18), often eluting with the solvent front.[1][2] This lack of retention makes separation from other polar impurities nearly impossible.[3]
Q2: What are the primary chromatographic techniques I should consider for purifying polar sulfonic acids?
For effective purification of polar sulfonic acids, it is often necessary to move beyond standard RP and normal-phase chromatography. The most successful techniques include:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds.[4][5] It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile, with a smaller amount of a polar solvent, like water. This creates a water-enriched layer on the stationary phase, allowing for the retention and separation of polar analytes.[3]
-
Mixed-Mode Chromatography (MMC): This technique uses stationary phases that possess both reversed-phase and ion-exchange characteristics.[6] This dual retention mechanism allows for the separation of compounds based on both their hydrophobicity and ionic interactions, providing a powerful tool for purifying charged polar molecules like sulfonic acids.[7][8]
-
Ion-Pair Chromatography (IPC): IPC is a variation of reversed-phase chromatography where an ion-pairing reagent is added to the mobile phase.[9] This reagent, typically a long-chain alkyl sulfonic acid for basic analytes or a quaternary amine for acidic analytes, forms a neutral ion-pair with the charged sulfonic acid.[10][11] This increases the hydrophobicity of the analyte, enhancing its retention on the non-polar stationary phase.[11]
Q3: Beyond chromatography, what other purification methods are viable for sulfonic acids?
While chromatography is a dominant technique, other methods can be effective, particularly for removing specific types of impurities:
-
Crystallization/Recrystallization: This is a powerful technique for purifying solid sulfonic acids, especially for removing impurities with different solubility profiles.[12] Fractional crystallization can be used to separate isomeric impurities by exploiting differences in the solubilities of their salts.[13]
-
Liquid-Liquid Extraction (LLE): LLE can be used to separate sulfonic acids from less polar or non-ionizable impurities.[14] The distribution of the sulfonic acid between the aqueous and organic phases can be manipulated by adjusting the pH. However, their high water solubility can make extraction into an organic solvent challenging.[15]
-
Solid-Phase Extraction (SPE): SPE is a valuable technique for sample cleanup and concentration.[16] Ion-exchange SPE cartridges, particularly those with strong anion exchange (SAX) or weak anion exchange (WAX) functionalities, can effectively retain and separate sulfonic acids from complex matrices.[17][18]
II. Troubleshooting Guides
This section provides detailed troubleshooting advice for specific issues you may encounter during your experiments.
Chromatography Troubleshooting
Issue 1: Poor or No Retention in Reversed-Phase HPLC
Q: My sulfonic acid compound is eluting in the solvent front on my C18 column. How can I increase its retention?
A: This is a classic problem with highly polar analytes. Here’s a systematic approach to troubleshoot and improve retention:
Underlying Cause: The sulfonic acid has a much higher affinity for the polar mobile phase than the non-polar C18 stationary phase.
Solutions:
-
Switch to a More Suitable Technique:
-
HILIC: This is often the most effective solution. HILIC columns are specifically designed to retain and separate very polar compounds.
-
Mixed-Mode Chromatography: A column with both reversed-phase and anion-exchange properties will provide an additional retention mechanism for the negatively charged sulfonate group.[6][19]
-
-
Modify Your Reversed-Phase Method:
-
Introduce an Ion-Pairing Reagent: Adding a reagent like tetrabutylammonium (TBA) to the mobile phase will form a more hydrophobic ion pair with your sulfonic acid, significantly increasing retention.[9][11]
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns have modified stationary phases that are more compatible with highly aqueous mobile phases and can offer different selectivity for polar compounds.[2]
-
Issue 2: Peak Tailing in HPLC
Q: I'm observing significant tailing for my sulfonic acid peak. What are the likely causes and how can I fix it?
A: Peak tailing is a common issue that can compromise resolution and quantification.
Underlying Causes & Solutions:
-
Secondary Interactions with the Stationary Phase: Residual, un-endcapped silanol groups on the silica backbone of the stationary phase can interact with the polar sulfonate group, leading to tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in tailing peaks.
-
Solution: Reduce the injection volume or the concentration of your sample.
-
-
Mismatched Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[21]
-
Experimental Workflow: Method Selection for Purifying a Novel Sulfonic Acid Compound
This workflow provides a logical decision-making process for selecting and optimizing a purification method for a newly synthesized polar sulfonic acid compound.
Caption: Decision workflow for selecting a purification strategy.
Crystallization Troubleshooting
Issue 3: Difficulty in Inducing Crystallization
Q: My sulfonic acid compound remains as an oil or in solution and will not crystallize. What can I do?
A: The high polarity and hygroscopic nature of many sulfonic acids can make crystallization challenging.
Underlying Causes & Solutions:
-
High Solubility in the Chosen Solvent: The compound may be too soluble even at low temperatures.
-
Solution: Introduce an anti-solvent. This is a solvent in which your compound is insoluble, but is miscible with your crystallization solvent.[22] Add the anti-solvent dropwise to the solution until turbidity persists, then gently warm until the solution becomes clear and allow it to cool slowly.
-
-
Presence of Impurities: Impurities can inhibit crystal lattice formation.
-
Solution: Perform a preliminary purification step, such as SPE, to remove major impurities before attempting crystallization.
-
-
Supersaturation Not Achieved: The solution may not be concentrated enough.
-
Solution: Slowly evaporate the solvent to increase the concentration of your compound.
-
-
Lack of Nucleation Sites: Crystal growth requires an initial seed.
Data Presentation: Solvent Selection for Chromatography
The choice of mobile phase is critical for successful chromatographic purification. The following table provides a starting point for solvent selection in different chromatographic modes.
| Chromatographic Mode | Primary Organic Solvent (Weak) | Primary Aqueous Solvent (Strong) | Common Additives | Purpose of Additives |
| HILIC | Acetonitrile | Water | Ammonium formate, Ammonium acetate | To control pH and improve peak shape. |
| Mixed-Mode | Acetonitrile, Methanol | Water | Acetic acid, Formic acid, Ammonium hydroxide | To control the ionization state of the analyte and the stationary phase.[6] |
| Ion-Pair RP | Methanol, Acetonitrile | Water | Tetrabutylammonium (TBA) salts, Triethylamine (TEA) | To form neutral ion-pairs with the analyte.[9][21] |
Experimental Protocol: Solid-Phase Extraction (SPE) for Cleanup
This protocol outlines a general procedure for using a strong anion exchange (SAX) SPE cartridge to clean up a sulfonic acid sample prior to final purification.
Objective: To remove non-ionic and cationic impurities from a crude sulfonic acid sample.
Materials:
-
SAX SPE Cartridge
-
Crude sulfonic acid sample dissolved in a suitable solvent (e.g., water)
-
Conditioning Solvent: Methanol
-
Equilibration Solvent: Deionized Water
-
Wash Solvent: Deionized Water
-
Elution Solvent: Aqueous solution of a high-ionic-strength buffer or a volatile acid (e.g., 1% formic acid in water)
Procedure:
-
Conditioning: Pass 2-3 column volumes of methanol through the SAX cartridge to wet the stationary phase.
-
Equilibration: Pass 2-3 column volumes of deionized water through the cartridge to prepare it for the aqueous sample.
-
Loading: Load the dissolved crude sample onto the cartridge at a slow flow rate. The negatively charged sulfonic acid will be retained by the positively charged stationary phase.
-
Washing: Pass 2-3 column volumes of deionized water through the cartridge to wash away any unbound, non-ionic, or cationic impurities.
-
Elution: Elute the purified sulfonic acid by passing 1-2 column volumes of the elution solvent through the cartridge. The high concentration of competing ions or the change in pH will displace the sulfonic acid from the stationary phase.
-
Analysis: Analyze the collected fraction for purity.
Logical Relationships: Troubleshooting Peak Shape in HPLC
This diagram illustrates the logical steps to diagnose and resolve common peak shape issues in HPLC.
Caption: A troubleshooting flowchart for HPLC peak shape issues.
References
- HILIC – The Rising Star of Polar Chromatography. (2024, April 22). Element Lab Solutions.
- Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011, August 31). SpringerLink.
- Why HILIC is what your polar compounds need for purific
- HPLC Analysis of Benzenesulfonic and p-Toluenesulfonic Acids on Amaze TR Mixed-Mode Column. (n.d.).
- HILIC HPLC Column: Advanced HILIC Columns. (n.d.). Phenomenex.
- Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. (n.d.).
- Sulfonic Acids: Catalysts for the Liquid-Liquid Extraction of Metals. (n.d.). Scilit.
- Solid Phase Extraction. (n.d.). University of York.
- Retention Behaviour of Aromatic Sulfonic Acids in Ion-Pair Reversed-Phase Column Liquid Chromatography. (n.d.).
- HPLC Methods for analysis of Benzenesulfonic acid. (n.d.).
- Ion pair chromatography of carboxylic and sulfonic acids with trialkylamines. (2023, June 16). Diva-portal.org.
- Use of Solid-Phase Extraction, Reverse Osmosis and Vacuum Distillation for Recovery of Aromatic Sulfonic Acids From Aquatic Environment Followed by Their Determination Using Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry. (2006, April 28). PubMed.
- Supelco Guide to Solid Phase Extraction. (n.d.). Sigma-Aldrich.
- Ion Pair Reagents - Octane Sulfonic Acid. (n.d.). Solumetrics.
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- Question on purifying aryl Sulfonic acids. (2024, December 21). Reddit.
- Mixed-Mode Chromatography—A Review. (2020, November 12).
- HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chromatography. (2009, July 16). SIELC Technologies.
- What can I use to purify polar reaction mixtures? (2023, July 11). Biotage.
- Ion Pairing - Blessing or Curse? (n.d.).
- Solid-phase extraction. (n.d.). Wikipedia.
- Technical Support Center: Purification of Naphthalene-2-Sulfonic Acid. (n.d.). Benchchem.
- Troubleshooting guide for the purification of polar quinoline compounds. (n.d.). Benchchem.
- Process for extracting sulfonic acids. (n.d.).
- How can i prevent the peak tailing in HPLC? (2019, August 30).
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18).
- Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data. The selected solvents were. (n.d.). Rsc.org.
- Recrystalliz
- Purifying ionic compounds by flash column chrom
Sources
- 1. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. HILIC HPLC Column: Advanced HILIC Columns |Phenomenex [phenomenex.com]
- 4. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. helixchrom.com [helixchrom.com]
- 8. HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 9. diva-portal.org [diva-portal.org]
- 10. Octane Sulfonic Acid | Ion Pair Reagents | Solumetrics [solumetrics.co.uk]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. rubingroup.org [rubingroup.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. US3766255A - Process for extracting sulfonic acids - Google Patents [patents.google.com]
- 15. reddit.com [reddit.com]
- 16. Chemistry Teaching Labs - Solid Phase Extraction [chemtl.york.ac.uk]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Solid-phase extraction - Wikipedia [en.wikipedia.org]
- 19. helixchrom.com [helixchrom.com]
- 20. researchgate.net [researchgate.net]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. rsc.org [rsc.org]
Optimizing catalyst loading in methanesulfonic acid-catalyzed reactions
Role: Senior Application Scientist Scope: Catalyst Loading, Reaction Optimization, and Troubleshooting Status: Active
Core Directive: The "Precision Acid" Philosophy
Welcome to the MSA Application Center. If you are transitioning from sulfuric acid (
The Central Dogma: MSA is a non-oxidizing strong acid.[1] Unlike sulfuric acid, which acts as a "sledgehammer" (often carbonizing reagents via dehydration/oxidation), MSA acts as a "scalpel." It offers high acidity (
Optimization Rule #1: Do not simply match the molar loading of previous mineral acids. MSA’s high activity often allows for lower loadings, but its specific gravity (1.48 g/mL) and water content (often sold as 70% or anhydrous) require precise mass-balance calculations.
Critical Parameters: Loading vs. Selectivity
The most common error in MSA catalysis is over-loading , which leads to difficult phase separations during workup rather than increased reaction rates.
Comparative Performance Data
Data synthesized from industrial benchmarks (BASF Lutropur®, Arkema Scaleva®) and esterification kinetics.
| Feature | Methanesulfonic Acid (MSA) | Sulfuric Acid ( | p-Toluenesulfonic Acid (pTSA) |
| Oxidizing Potential | Low (Minimal charring) | High (Causes darkening) | Low |
| Catalyst Loading | 0.1 – 2.0 mol% (Typical) | 1.0 – 5.0 mol% | 1.0 – 3.0 mol% |
| Salt Solubility | High (Easy aqueous washout) | Low (Precipitates messily) | Moderate |
| State at RT | Liquid (Easy dosing) | Liquid (Viscous) | Solid (Handling issues) |
| Biodegradability | Readily Biodegradable | Inorganic (Accumulates) | Poor |
The Optimization Workflow
Do not guess your loading. Use this logic flow to determine the optimal catalyst ratio for your specific substrate.
Figure 1: Iterative optimization loop for determining the "Sweet Spot" between reaction kinetics and product purity.
Troubleshooting Guide (Q&A)
Issue 1: "My reaction mixture is turning dark/black."
Diagnosis: While MSA is non-oxidizing, thermal degradation of the substrate or oligomerization can occur if the acid concentration is too high at the injection point (hot spots).
-
Immediate Fix: Lower the reaction temperature by 10°C. MSA often maintains catalytic activity at lower temperatures than
. -
Root Cause Correction: Dilute the MSA in a small portion of the solvent before addition. Adding neat MSA to a hot reaction mixture can cause localized charring.
Issue 2: "The reaction stalls at ~60-70% conversion."
Diagnosis: Equilibrium limitation. This is rarely a catalyst loading issue; it is a water management issue.
-
Scientific Context: Esterification is reversible. MSA is hydrophilic, but it cannot sequester infinite water.
-
Protocol Adjustment:
-
Switch to Anhydrous MSA if using the 70% aqueous grade.
-
Implement azeotropic distillation (Dean-Stark trap) using toluene or cyclohexane.
-
Note: Increasing catalyst loading here will not push the equilibrium; it will only increase impurity profiles.
-
Issue 3: "I have a persistent emulsion during the basic wash."
Diagnosis: Formation of amphiphilic salts (hydrotropes). MSA salts are highly soluble, but if your product is a fatty ester, vigorous shaking with strong base creates stable emulsions.
-
The "Salting Out" Fix:
-
Do not use dilute bicarbonate.
-
Quench the reaction with a saturated NaCl (brine) solution containing 5%
. -
The high ionic strength forces the organic product out of the aqueous phase, leaving the MSA salt (mesylate) in the water.
-
Standardized Protocol: The "Loading Ladder"
Use this protocol to validate the minimum effective loading (MEL).
Reagents:
-
Substrate (1.0 eq)
-
Reagent (Alcohol/Amine) (1.1 - 5.0 eq depending on cost)
-
Catalyst: Lutropur® MSA (BASF) or Scaleva® (Arkema)
Procedure:
-
Preparation: Set up 3 parallel vials/flasks.
-
Dosing:
-
Vial A: 0.5 mol% MSA
-
Vial B: 1.0 mol% MSA
-
Vial C: 2.5 mol% MSA[2]
-
-
Reaction: Heat to reflux (or target temp).
-
Sampling: Take aliquots at t=15 min, t=60 min, and t=4 hours.
-
Analysis: Plot Conversion vs. Time.
-
Success Criterion: Select the lowest loading that achieves >95% conversion within your target time window.
-
Workup & Removal Pathway
MSA’s primary advantage is the solubility of its salts.[1][3][4] Use this flow to ensure clean isolation.
Figure 2: The high water solubility of metal-mesylates allows for a clean separation of the catalyst from the organic product.
Frequently Asked Questions (FAQs)
Q: Can I use MSA for reactions involving acid-sensitive protecting groups (e.g., Boc)?
A: Proceed with caution. MSA is a strong acid.[1][4][5][6][7] While it is more selective than
Q: Is the 70% aqueous solution sufficient, or do I need anhydrous MSA? A:
-
For Hydrolysis/Deprotection: 70% is ideal (water is a reagent).
-
For Esterification: Anhydrous is preferred to minimize the initial water burden, though 70% can be used if you have a robust water removal system (azeotrope).
Q: How do I clean the reactor after using MSA? A: Rinse with water. Unlike pTSA (which can crystallize and clog lines) or sulfuric acid (which requires careful neutralization to avoid violent exotherms), MSA and its salts are fully water-soluble. A simple water rinse followed by a mild caustic wash is standard.
References
-
Gernon, M. D., et al. (1999). "Methanesulfonic acid and methanesulfonyl chloride."[7] Journal of Consumer Products & Manufacturers. (Validated via Arkema technical literature).
-
Liu, F., et al. (2022). "Activity of a Sulfonated Carbon-Based Catalyst Derived from Organosolv Lignin toward Esterification." ACS Omega. Retrieved from [Link]
-
Biju, S. (2024). "Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review." Royal Society of Chemistry. Retrieved from [Link]
Sources
- 1. Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02031F [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. IMCD - Leading Speciality Chemicals & Ingredients Distributor [imcd.sg]
- 4. chemical.carytrad.com.tw [chemical.carytrad.com.tw]
- 5. Methanesulfonic Acid | Solvents | Hydrite.com [hydrite.com]
- 6. Comparison of the Chemical Reactivity between Sulfuric and Methanesulfonic Acids as a Leaching Agent [j-kirr.or.kr]
- 7. arkema.com [arkema.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis of 4-Aminobenzoic Acid Derivatives: A Head-to-Head Comparison
Welcome to a comprehensive guide designed for researchers, scientists, and professionals in drug development. This document provides an in-depth, head-to-head comparison of various synthesis routes for 4-aminobenzoic acid (PABA) derivatives, a critical class of molecules with wide-ranging applications in the pharmaceutical and cosmetic industries. From local anesthetics like benzocaine and procaine to essential intermediates in the synthesis of more complex therapeutic agents, the efficient and strategic synthesis of PABA derivatives is of paramount importance.[1][2]
This guide moves beyond simple protocol listings. As a Senior Application Scientist, my objective is to provide you with the "why" behind the "how." We will delve into the mechanistic underpinnings of each synthetic route, offering field-proven insights into experimental choices and their causal relationships with reaction outcomes. Every protocol presented is designed as a self-validating system, ensuring technical accuracy and reproducibility.
The Landscape of PABA Derivative Synthesis
The derivatization of 4-aminobenzoic acid primarily targets its carboxylic acid and amino functionalities, leading to the formation of esters, amides, and N-alkylated or N-acylated products. The choice of synthetic route is often a multi-faceted decision, balancing factors such as desired yield, purity requirements, scalability, cost of reagents, and increasingly, the environmental impact of the process.
This guide will focus on the two most prevalent classes of PABA derivatives: esters and amides. We will explore and compare the classical and modern methodologies for their synthesis.
I. Synthesis of 4-Aminobenzoic Acid Esters: A Tale of Two Pathways
The esterification of PABA is a cornerstone of its derivatization, yielding a vast array of compounds with diverse physicochemical properties.[1] We will compare the direct Fischer esterification of PABA with a multi-step approach starting from 4-nitrobenzoic acid.
Route 1: Direct Fischer Esterification of 4-Aminobenzoic Acid
Fischer esterification is a classic, acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1][3] This method is widely employed for the synthesis of simple alkyl esters of PABA, such as benzocaine (ethyl 4-aminobenzoate) and its longer-chain analogs.[1][4]
Reaction Mechanism: The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (typically concentrated sulfuric acid or dry HCl gas), which enhances the electrophilicity of the carbonyl carbon.[3][5] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the ester and regenerate the acid catalyst.[3]
To drive the equilibrium towards the product side, an excess of the alcohol is often used, or water is removed as it is formed.[1]
Caption: Synthesis of PABA Esters via Nitro Group Reduction.
Experimental Protocol: Synthesis of Ethyl 4-Aminobenzoate (Benzocaine) via Reduction [6]
-
Reaction Setup: In a reaction vessel suitable for catalytic hydrogenation, dissolve 19.5 g (0.1 mole) of ethyl p-nitrobenzoate in 150 mL of 95% ethanol.
-
Catalyst Addition: Add 0.2 g of platinum oxide catalyst to the solution.
-
Hydrogenation: Shake the mixture under a hydrogen atmosphere until the theoretical amount of hydrogen has been absorbed.
-
Catalyst Removal: Filter the reaction mixture to remove the platinum catalyst.
-
Isolation: Remove the ethanol from the filtrate by distillation.
-
Purification: Recrystallize the resulting solid from ether to yield pure ethyl p-aminobenzoate.
Advantages:
-
Milder Conditions for Esterification (Potentially): If the acyl chloride route is used for the initial esterification, it avoids the use of strong acids.
-
High Yields for Reduction: Catalytic hydrogenation is often a very clean and high-yielding reaction. [6]* Avoids Equilibrium Issues: This route is not limited by the equilibrium of the Fischer esterification.
Disadvantages:
-
Longer Synthesis: This is a multi-step process, which can be more time-consuming and may result in a lower overall yield.
-
Specialized Equipment: Catalytic hydrogenation requires specialized equipment to handle hydrogen gas safely.
-
Cost and Safety of Reagents: The cost of the catalyst (platinum or palladium) can be high. Hydrogen gas is flammable and requires careful handling. Chemical reducing agents like tin and HCl can generate hazardous waste.
Head-to-Head Comparison of Ester Synthesis Routes
| Feature | Fischer Esterification | Reduction of 4-Nitrobenzoate Ester |
| Number of Steps | One | Two or more |
| Starting Material | 4-Aminobenzoic Acid | 4-Nitrobenzoic Acid |
| Key Reagents | Alcohol, Strong Acid (e.g., H₂SO₄) | Alcohol, Esterification Agent, Reducing Agent (e.g., H₂/Pt) |
| Typical Yield | Good to Excellent (can be equilibrium limited) | Good to Excellent (dependent on both steps) |
| Purity of Crude Product | Generally requires purification | Can be high, especially after catalytic hydrogenation |
| Scalability | Readily scalable | Scalable, but hydrogenation may require specialized equipment |
| Cost-Effectiveness | Generally high | Can be higher due to catalyst and additional steps |
| Environmental Impact | Use of strong acid, potential for solvent waste | Use of heavy metal catalysts (if not recovered), potential for hazardous waste from chemical reduction |
| Key Advantage | Simplicity and atom economy | Avoids equilibrium limitations and harsh acidic conditions for sensitive alcohols |
| Key Disadvantage | Equilibrium limitations and harsh conditions | Longer reaction sequence and potentially hazardous reagents |
II. Synthesis of 4-Aminobenzoic Acid Amides: Navigating Reactivity
The synthesis of amides from PABA presents a unique challenge due to the presence of two nucleophilic groups: the amino group and the carboxylate (after deprotonation). Direct amide formation by heating PABA with an amine is generally not feasible and can lead to polymerization. [7]Therefore, activation of the carboxylic acid is necessary.
Route 1: The Acid Chloride Method
A common method for amide synthesis involves the conversion of the carboxylic acid to a more reactive acid chloride, which then readily reacts with an amine. However, with PABA, the free amino group can react with the newly formed acid chloride, leading to undesirable side products and polymerization. [7]To circumvent this, the amino group must be protected.
Reaction Scheme:
-
Protection of the Amino Group: The amino group of PABA is first protected, for example, by converting it to its hydrochloride salt. [8][9]2. Formation of the Acid Chloride: The protected PABA is then reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the corresponding acid chloride.
-
Amidation: The acid chloride is then reacted with the desired amine to form the amide.
-
Deprotection: The protecting group is removed to yield the final amide product.
Caption: Amide Synthesis via the Acid Chloride Method.
Experimental Protocol: General Procedure for Amide Synthesis via Acid Chloride [8][9]
-
Protection: Suspend PABA in a suitable solvent and add an acid (e.g., HCl) to form the hydrochloride salt.
-
Acid Chloride Formation: Cool the suspension in an ice bath and add thionyl chloride dropwise. The reaction is typically stirred at low temperature and then allowed to warm to room temperature or gently heated to ensure complete conversion.
-
Amidation: In a separate flask, dissolve the desired amine in a suitable solvent, often with a non-nucleophilic base (like pyridine or triethylamine) to neutralize the HCl generated during the reaction. Cool this solution in an ice bath.
-
Reaction: Slowly add the freshly prepared acid chloride solution to the amine solution.
-
Work-up and Deprotection: After the reaction is complete, the mixture is typically worked up by washing with dilute acid and base to remove unreacted starting materials and byproducts. The deprotection step will depend on the protecting group used.
Advantages:
-
High Reactivity: Acid chlorides are highly reactive, leading to rapid and often high-yielding amide formation.
Disadvantages:
-
Multi-step Process: The need for protection and deprotection adds steps to the synthesis, reducing the overall efficiency.
-
Moisture Sensitivity: Acid chlorides are sensitive to moisture and require anhydrous reaction conditions.
-
Harsh Reagents: Thionyl chloride is a corrosive and hazardous reagent.
-
Potential for Side Reactions: Incomplete protection or harsh conditions can lead to side reactions.
Route 2: Carbodiimide Coupling
Carbodiimide coupling is a milder and more direct method for forming amide bonds. Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid in situ, allowing it to react directly with an amine without the need to first form an acid chloride. This method often avoids the necessity of protecting the amino group of PABA. [7] Reaction Mechanism: The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, forming the amide bond and releasing a urea byproduct.
Caption: Amide Synthesis using Carbodiimide Coupling.
Experimental Protocol: General Procedure for Carbodiimide Coupling [7]
-
Reaction Setup: Dissolve 4-aminobenzoic acid in a suitable aprotic solvent (e.g., DMF or DCM).
-
Reagent Addition: Add the desired amine, followed by the carbodiimide coupling agent (e.g., EDC). A catalyst such as 4-dimethylaminopyridine (DMAP) may also be added to improve the reaction rate.
-
Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC.
-
Work-up: The work-up procedure depends on the carbodiimide used. If DCC is used, the dicyclohexylurea byproduct is insoluble in many organic solvents and can be removed by filtration. If the more water-soluble EDC is used, the urea byproduct can be removed by aqueous extraction.
-
Purification: The crude product is then purified, typically by column chromatography or recrystallization.
Advantages:
-
Mild Conditions: The reaction is typically carried out at room temperature and under neutral conditions, which is advantageous for sensitive substrates.
-
One-Pot Synthesis: This is often a one-pot procedure, avoiding the need for protection and deprotection steps.
-
High Selectivity: The reaction is generally selective for the formation of the amide bond.
Disadvantages:
-
Cost of Reagents: Carbodiimide coupling agents can be more expensive than thionyl chloride.
-
Byproduct Removal: The urea byproduct must be removed from the reaction mixture, which can sometimes be challenging. DCC is a known allergen.
-
Stoichiometry: Precise control of stoichiometry is often required to avoid side reactions.
Head-to-Head Comparison of Amide Synthesis Routes
| Feature | Acid Chloride Method | Carbodiimide Coupling |
| Number of Steps | Multiple (protection, activation, amidation, deprotection) | Typically one-pot |
| Reaction Conditions | Often requires low temperatures and anhydrous conditions | Mild, typically room temperature |
| Need for Protection | Yes, for the amino group of PABA | Often not required |
| Key Reagents | Chlorinating agent (e.g., SOCl₂), Base | Carbodiimide (e.g., DCC, EDC), optional catalyst (e.g., DMAP) |
| Typical Yield | Can be high, but overall yield is affected by multiple steps | Good to excellent |
| Byproduct Removal | Gaseous HCl (if not neutralized), inorganic salts | Urea byproduct (requires filtration or extraction) |
| Cost-Effectiveness | Reagents are generally cheaper | Coupling agents can be more expensive |
| Substrate Scope | Broad | Broad, particularly good for sensitive substrates |
| Key Advantage | High reactivity of the acid chloride | Mild conditions and one-pot procedure |
| Key Disadvantage | Harsh reagents and need for protection/deprotection | Cost of reagents and byproduct removal |
Conclusion
The synthesis of 4-aminobenzoic acid derivatives is a rich field with multiple viable pathways to a desired product. For the synthesis of simple esters, Fischer esterification remains a robust and cost-effective choice, particularly for large-scale production where its simplicity is a major advantage. However, for more sensitive substrates or when equilibrium limitations are a concern, the reduction of a 4-nitrobenzoate ester offers a reliable, albeit more complex, alternative.
When synthesizing amides, the choice of route is highly dependent on the complexity and sensitivity of the starting materials. While the acid chloride method is a classic and powerful tool, its requirement for harsh reagents and protecting groups makes it less ideal for delicate molecules. In contrast, carbodiimide coupling has emerged as the preferred method in many modern applications due to its mild conditions, high selectivity, and operational simplicity, despite the higher cost of the reagents.
As a Senior Application Scientist, I encourage you to consider not only the immediate yield and purity but also the overall process efficiency, safety, and environmental impact when selecting a synthetic route. The information and comparative data presented in this guide are intended to empower you to make informed decisions in your research and development endeavors.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). The Chemistry of Procaine Hydrochloride: Synthesis and Chemical Uses. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2022, December 17). Green approach towards Synthesis and Structural Analysis of benzocaine-based compound and its co-crystals. Retrieved from [Link]
-
PubMed. (2024, July). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Retrieved from [Link]
-
Quimicaorganica.org. (n.d.). Synthesis of Local Anesthetics derived from aminobenzoic acid. Retrieved from [Link]
-
Slideshare. (n.d.). Practical Experiment 3: Benzocain. Retrieved from [Link]
-
YouTube. (2022, January 14). Reaction mechanism for Synthesis of Benzocaine from PABA_ esterification of p-aminobenzoic acid. Retrieved from [Link]
-
Scribd. (n.d.). Synthesis of Benzocaine from p-Aminobenzoic Acid. Retrieved from [Link]
-
Scribd. (n.d.). Synthesis of Procaine PDF. Retrieved from [Link]
-
eScholarship.org. (2011, May 10). Experiment 3. Ester Formation: Preparation of Benzocaine. II. The Mechanism for the Acid-catalyzed Esterification. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ETHYL p-AMINOBENZOATE. Retrieved from [Link]
-
CUTM Courseware. (n.d.). Preparation of Benzocaine. Retrieved from [Link]
-
Journal of Chemical Education. (2008, March 7). Cross-Disciplinary Collaborative Laboratory Activities that Reinforce Chemistry Content Knowledge. Retrieved from [Link]
-
Pharmacia. (2022, August 1). A new method for the synthesis of 4-aminobenzoic acid – an intermediate for the production of procaine. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Synthesis of potentially bioactive PABA-related N-(aminoalkyl)lactamic amino acids and esters via selective SNAr reactions. Retrieved from [Link]
-
MDPI. (2019, December 19). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-aminobenzoic acid derivatives 12–15. Retrieved from [Link]
-
YouTube. (2020, March 29). Retrosynthesis | Lecture 2 | 4-Aminobenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). EP0492494A1 - Process for the preparation of procaine.
-
The Royal Society of Chemistry. (n.d.). Synthesis of 4-Aminobenzoic Acid Esters of Polyethylene Glycol and Their Use for Pegylation of Therapeutic Proteins. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Retrieved from [Link]
-
MDPI. (2024, April 6). A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2023, August 7). Original Research J. Synth. Chem. Synthesis of Benzocaine Analogues via Esterification Reaction in the Presence of Sustainable N. Retrieved from [Link]
-
eScholarship.org. (2023, June 28). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. Retrieved from [Link]
-
ResearchGate. (2009, July 2). (PDF) Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1- ylcarbonyl)Aniline – An Amide Derivative of P-Aminobenzoic Acid. Retrieved from [Link]
- Google Patents. (n.d.). CN104326928A - Method for preparing 4-aminobenzoic acid by catalytic hydrogenation.
-
Asian Journal of Research in Chemistry. (2009, July-September). Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1-Ylcarbonyl) Aniline – An Amide Derivative of P-Aminobenzoic Acid. Retrieved from [Link]
-
ResearchGate. (2012, June 20). Amide from alkyl amines and 2-hydroxy-4-aminobenzoic acid. Retrieved from [Link]
-
PMC. (n.d.). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Retrieved from [Link]
-
ACS Publications. (n.d.). Preparation of Aminobenzoic Acid Esters of Substituted Monoalkylamino Alcohols. Retrieved from [Link]
- Google Patents. (n.d.). CN101353311B - Process for preparing aminobenzoate esters.
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Validation of a new HPLC method for the analysis of "Methanesulfonic acid amino 4-methoxybenzoate"
A Comparative Technical Guide for Pharmaceutical Analysis
Executive Summary
The analysis of pharmaceutical intermediates like Methanesulfonic acid amino 4-methoxybenzoate (hereafter referred to as MAMB-Mesylate ) has historically relied on non-specific techniques such as potentiometric titration for assay and thin-layer chromatography (TLC) for purity. While sufficient for early-stage synthesis, these legacy methods fail to meet the rigorous specificity requirements of modern ICH Q2(R2) guidelines, particularly regarding the detection of degradation products and structurally similar impurities.
This guide presents the validation of a new Stability-Indicating Reversed-Phase HPLC (RP-HPLC) method. We objectively compare this new protocol against legacy alternatives, demonstrating its superiority in specificity, sensitivity, and throughput.
The Analyte: MAMB-Mesylate
-
Chemical Nature: Mesylate salt of an amino-ester (likely Methyl 4-amino-3-methoxybenzoate).[1]
-
Critical Quality Attributes (CQAs): Salt stoichiometry, presence of hydrolysis degradants (free acid), and synthesis precursors (nitro-compounds).
Method Comparison Matrix
The following table contrasts the performance of the newly validated HPLC method against the traditional titration/TLC workflow and a generic isocratic HPLC approach.
| Feature | Legacy Method A (Titration + TLC) | Alternative Method B (Generic Isocratic HPLC) | New Validated Method (Gradient RP-HPLC) |
| Principle | Acid-Base Titration (Assay) / Adsorption (Purity) | C18 / Isocratic MeOH:Water | C18 / Gradient Buffer:ACN |
| Specificity | Low (Responds to any basic amine) | Medium (Co-elution of polar degradants) | High (Resolves degradants & precursors) |
| Sensitivity (LOD) | N/A (Assay only) | ~10 ppm | < 0.5 ppm |
| Run Time | 30 mins (Manual) | 15 mins | 12 mins |
| Stability Indicating? | No | Partial | Yes (Forced Degradation Validated) |
| Suitability | Raw Material ID | In-process Check | Release Testing & Stability |
Deep Dive: The New HPLC Protocol
Mechanistic Design (Causality)
The development of this method was driven by the chemical properties of MAMB-Mesylate:
-
Column Selection (C18 Base-Deactivated): The analyte contains a basic amine group. Traditional silica columns cause peak tailing due to silanol interactions. We selected a Waters XBridge C18 (or equivalent) which uses hybrid particle technology to allow high pH stability and reduced silanol activity, ensuring sharp peaks.
-
Mobile Phase pH (Buffer Control): We utilize a Phosphate Buffer at pH 3.0 . At this pH, the amino group is fully protonated (
), increasing its polarity, while the methoxybenzoate core retains hydrophobicity. This balance ensures retention on the C18 chain while preventing secondary interactions. -
Gradient Elution: An isocratic hold often fails to elute late-eluting dimers or non-polar precursors. A gradient ramp ensures all potential impurities are cleared from the column in every run.
Step-by-Step Experimental Protocol
Reagents:
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (
)[2] -
Orthophosphoric Acid (85%)
-
MAMB-Mesylate Reference Standard
-
Water (Milli-Q or equivalent)
Instrument Settings:
-
System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: XBridge C18,
, .[3] -
Flow Rate: 1.0 mL/min.[4]
-
Wavelength: 254 nm (Max absorption of the benzoyl chromophore).
-
Injection Volume: 10
. -
Column Temp:
.
Mobile Phase Preparation:
-
Solvent A: Dissolve 1.36 g
in 1000 mL water. Adjust pH to 3.0 0.05 with dilute orthophosphoric acid. Filter through 0.45 membrane.[2][3] -
Solvent B: Acetonitrile (100%).
Gradient Program:
| Time (min) | % Solvent A (Buffer) | % Solvent B (ACN) | Action |
|---|---|---|---|
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Elute Mesylate) |
| 8.0 | 40 | 60 | Linear Ramp (Elute Main Peak) |
| 10.0 | 40 | 60 | Wash |
| 10.1 | 90 | 10 | Re-equilibration |
| 15.0 | 90 | 10 | End of Run |
Validation Workflow & Data
The validation follows ICH Q2(R2) guidelines. The logical flow of the validation lifecycle is visualized below.
Figure 1: The ICH Q2(R2) aligned validation lifecycle used for this study.
Specificity (Forced Degradation)
To prove the method is "Stability-Indicating," the sample was subjected to stress conditions.
-
Acid Hydrolysis (0.1N HCl, 60°C, 2h): 12% degradation observed. Degradant peak (Hydrolyzed acid) eluted at RRT 0.45. Resolution > 2.0.
-
Oxidation (3%
): 5% degradation. Distinct N-oxide peak detected at RRT 1.15.
Linearity & Range
A calibration curve was constructed from 50% to 150% of the target concentration (
| Level (%) | Concentration ( | Peak Area (mAU*s) |
| 50 | 250 | 1250430 |
| 75 | 375 | 1875200 |
| 100 | 500 | 2500980 |
| 125 | 625 | 3125500 |
| 150 | 750 | 3750120 |
-
Regression Equation:
-
Correlation Coefficient (
): 0.9999 -
Assessment: The method is perfectly linear within the working range.
Accuracy (Recovery)
Accuracy was evaluated by spiking the analyte into a placebo matrix (excipients).
| Spike Level | Mean Recovery (%) | % RSD (n=3) | Acceptance Criteria |
| 50% | 99.8% | 0.85% | 98.0 - 102.0% |
| 100% | 100.2% | 0.42% | 98.0 - 102.0% |
| 150% | 100.5% | 0.60% | 98.0 - 102.0% |
Separation Mechanism Visualization
Understanding why the separation works is crucial for troubleshooting.
Figure 2: Mechanistic representation of the analyte-column interaction under acidic conditions.
Conclusion
The validation data confirms that the Gradient RP-HPLC method is a superior alternative to traditional titration and isocratic HPLC methods. It meets all ICH Q2(R2) requirements for specificity, linearity, accuracy, and precision.
Key Advantages:
-
Self-Validating: The presence of resolution between the main peak and forced degradation products serves as a built-in system suitability test.
-
Efficiency: A 15-minute runtime allows for high-throughput QC release testing.
-
Compliance: Full documentation of impurity profiles satisfies modern regulatory expectations (FDA/EMA).
Recommendation: This method should be adopted as the primary release test for Methanesulfonic acid amino 4-methoxybenzoate raw materials and finished dosage forms.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[5][6] [Link]
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text on gradient elution and pH control).
-
Center for Drug Evaluation and Research (CDER). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[7] U.S. Food and Drug Administration. [Link]
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A Senior Application Scientist's Guide to Benchmarking Purification Techniques for Aromatic Amines
Aromatic amines are foundational building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and advanced materials. The purity of these intermediates is not merely a matter of quality control; it is a critical determinant of reaction yield, downstream processability, and the safety and efficacy of the final product. The presence of impurities, such as unreacted starting materials, over-alkylated byproducts, or oxidation-related degradation products, can have profound consequences in drug development and materials science.[1]
This guide provides an in-depth comparison of common and advanced purification techniques for aromatic amines, grounded in experimental data and practical insights. We will delve into the mechanistic principles behind each method, offer detailed protocols, and present a comparative analysis to empower researchers, scientists, and drug development professionals to make informed decisions for their specific applications.
The Foundational Techniques: Recrystallization and Acid-Base Extraction
For many chemists, recrystallization and acid-base extraction are the first line of defense in the purification of aromatic amines. Their enduring prevalence is a testament to their cost-effectiveness and scalability.
Recrystallization: Harnessing Differential Solubility
Recrystallization is a powerful technique that leverages the difference in solubility of the desired compound and its impurities in a given solvent at different temperatures.[2] The ideal solvent will dissolve the aromatic amine and impurities at an elevated temperature but will allow the desired amine to crystallize out upon cooling, while the impurities remain in the solution.[2]
Causality Behind Experimental Choices: The selection of an appropriate solvent is paramount. A good solvent should not react with the amine and should have a boiling point that is low enough to be easily removed from the purified crystals. For aromatic amines, which are often basic, the use of acidic solvents can sometimes lead to salt formation, which can be either a useful feature or a complication depending on the desired outcome.[3] The rate of cooling is also a critical parameter; slow cooling generally promotes the formation of larger, purer crystals.
Experimental Protocol: Recrystallization of Crude 2-Aminobiphenyl
-
Solvent Screening: In separate small test tubes, test the solubility of a small amount of crude 2-aminobiphenyl in various solvents (e.g., ethanol, methanol, water, and mixtures thereof) at room temperature and upon heating. A suitable solvent will show poor solubility at room temperature but good solubility at its boiling point. For 2-aminobiphenyl, a mixture of ethanol and water is often effective.[4]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 2-aminobiphenyl (e.g., 5.0 g) in a minimal amount of the chosen hot solvent system (e.g., 95% ethanol) by heating on a hot plate with stirring. Add the solvent portion-wise until the solid is fully dissolved.
-
Decolorization (Optional): If the solution is colored due to high-molecular-weight byproducts, add a small amount of activated carbon (e.g., 0.1-0.2 g) and boil for a few minutes.[1]
-
Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote further crystallization, the flask can be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point of 2-aminobiphenyl.
Acid-Base Extraction: Exploiting Basicity
The lone pair of electrons on the nitrogen atom of an aromatic amine confers basic properties, allowing it to be protonated by an acid to form a water-soluble ammonium salt.[5] This chemical transformation is the basis for acid-base extraction, a technique that separates basic amines from neutral or acidic impurities.
Causality Behind Experimental Choices: The choice of acid is important. A dilute strong acid like hydrochloric acid (HCl) is commonly used to ensure complete protonation of the amine. The organic solvent should be immiscible with water to allow for phase separation. After separating the aqueous layer containing the protonated amine, a base (e.g., sodium hydroxide) is added to regenerate the free amine, which can then be extracted back into an organic solvent.
Experimental Protocol: Purification of Aniline from a Neutral Impurity (Naphthalene)
-
Dissolution: Dissolve the crude mixture of aniline and naphthalene in a suitable organic solvent (e.g., 50 mL of diethyl ether) in a separatory funnel.
-
Acidic Extraction: Add an equal volume of dilute aqueous acid (e.g., 50 mL of 1 M HCl) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.
-
Phase Separation: Allow the layers to separate. The top layer will be the organic phase containing the neutral naphthalene, and the bottom layer will be the aqueous phase containing the protonated aniline hydrochloride.
-
Separation and Washing: Drain the aqueous layer into a clean flask. Wash the organic layer with another portion of dilute HCl to ensure complete extraction of the aniline. Combine the aqueous extracts.
-
Basification: Cool the combined aqueous extracts in an ice bath and slowly add a concentrated base (e.g., 6 M NaOH) until the solution is strongly basic (test with pH paper). The aniline will precipitate out as an oil or solid.
-
Back Extraction: Extract the free aniline back into a fresh portion of the organic solvent (e.g., 3 x 30 mL of diethyl ether).
-
Drying and Isolation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent using a rotary evaporator to yield purified aniline.
Chromatographic Techniques: The Workhorses of Modern Purification
Chromatography is a versatile and powerful set of techniques that separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.[6] For aromatic amines, several chromatographic methods are particularly effective.
Flash Column Chromatography: Speed and Versatility
Flash column chromatography is a rapid form of column chromatography that uses a positive pressure to force the mobile phase through the stationary phase (typically silica gel), leading to faster separations.[1] It is a widely used technique in both academic and industrial settings for the purification of reaction mixtures.
Causality Behind Experimental Choices: The choice of the stationary phase (e.g., silica gel, alumina) and the mobile phase (eluent) is critical for achieving good separation. For aromatic amines, which can interact strongly with the acidic silica gel, it is often necessary to add a small amount of a basic modifier, such as triethylamine, to the eluent to prevent peak tailing and improve resolution.[7] A gradient elution, where the polarity of the mobile phase is gradually increased, is often employed to separate compounds with a wide range of polarities.[1]
Experimental Protocol: Flash Chromatography of a Crude Aromatic Amine
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the optimal solvent system for separation. A good solvent system will provide a retention factor (Rf) of ~0.2-0.4 for the desired compound and good separation from impurities.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude aromatic amine in a minimal amount of the eluent or a stronger solvent and load it onto the top of the column. Alternatively, the sample can be dry-loaded by adsorbing it onto a small amount of silica gel.
-
Elution: Begin elution with the chosen solvent system, collecting fractions in test tubes. Monitor the elution process by TLC analysis of the collected fractions.
-
Gradient Elution (if necessary): Gradually increase the polarity of the eluent to elute more strongly retained compounds.
-
Fraction Pooling and Isolation: Combine the fractions containing the pure product, as determined by TLC, and remove the solvent using a rotary evaporator.
High-Performance Liquid Chromatography (HPLC): High Resolution and Sensitivity
High-Performance Liquid Chromatography (HPLC) is a highly efficient and sensitive chromatographic technique that utilizes high pressure to pump the mobile phase through a column packed with very small particles.[8] This results in high-resolution separations and is particularly useful for the analysis and purification of complex mixtures and for obtaining very high purity compounds.[6]
Causality Behind Experimental Choices: The choice of column (stationary phase) and mobile phase is crucial. Reversed-phase HPLC, with a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol), is commonly used for the purification of aromatic amines. The pH of the mobile phase can be adjusted to control the retention of ionizable compounds like amines.[9]
Workflow: Preparative HPLC Purification
Caption: Workflow for preparative HPLC purification.
Supercritical Fluid Chromatography (SFC): A Greener Alternative
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase.[10] SFC offers several advantages over traditional HPLC, including faster separations, reduced organic solvent consumption, and lower backpressures.[11] It is particularly well-suited for the purification of chiral compounds and less polar aromatic amines.[12][13]
Causality Behind Experimental Choices: The unique properties of supercritical CO2, which has liquid-like solvating power and gas-like diffusivity, allow for high separation efficiency at lower temperatures.[10] Organic modifiers, such as methanol, are often added to the CO2 to increase the mobile phase polarity and elute more polar compounds.[10] Basic additives may be required to improve the peak shape of basic compounds like aromatic amines.[14]
Advanced and Specialized Techniques
For particularly challenging separations or when very high purity is required, more advanced techniques may be employed.
Distillation: Leveraging Boiling Point Differences
For aromatic amines that are thermally stable, distillation can be an effective purification method, especially on a large scale.[15] This technique separates compounds based on differences in their boiling points.[1] Vacuum distillation is often employed for high-boiling point amines to reduce the required temperature and prevent thermal decomposition.[1]
Solid-Phase Extraction (SPE): Selective Adsorption
Solid-Phase Extraction (SPE) is a sample preparation technique that uses a solid adsorbent to selectively retain the compound of interest or impurities from a solution.[16] For aromatic amines, cation-exchange SPE cartridges can be used to retain the protonated amine while allowing neutral and acidic impurities to pass through.[17] The purified amine can then be eluted with a basic solution.
Workflow: Solid-Phase Extraction (SPE)
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Safety Operating Guide
Navigating the Safe Handling of Methanesulfonic Acid Amino 4-Methoxybenzoate: A Guide to Personal Protective Equipment
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. Among these, Methanesulfonic acid amino 4-methoxybenzoate, with its unique combination of functional groups, presents a specific set of handling requirements that necessitate a thorough understanding and implementation of appropriate safety protocols. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when working with this compound, ensuring the safety of laboratory personnel and the integrity of the research.
Understanding the Hazard Profile
Methanesulfonic acid amino 4-methoxybenzoate (CAS No. 872851-29-1) incorporates three key functional groups that dictate its hazard profile: a methanesulfonic acid moiety, an amino group as part of an amidine, and a 4-methoxybenzoate ester.[1][2] The methanesulfonic acid component renders the compound highly acidic and corrosive, capable of causing severe skin burns and eye damage.[3][4][5][6] The aromatic amine and benzoate portions of the molecule suggest potential for skin and respiratory irritation, and possible toxicity, which are characteristic of these classes of compounds.[7][8][9][10] Therefore, a multi-faceted approach to personal protection is essential.
Core Principles of Protection: A Multi-Layered Approach
Safe handling of Methanesulfonic acid amino 4-methoxybenzoate begins with a foundational understanding that PPE is the last line of defense. It is to be used in conjunction with primary engineering controls and established safe work practices.
Engineering Controls: The First Line of Defense
Before any personal protective equipment is donned, engineering controls must be in place and fully operational.
-
Fume Hoods: All manipulations of solid or solutions of Methanesulfonic acid amino 4-methoxybenzoate should be conducted in a certified chemical fume hood to minimize inhalation of any dust, aerosols, or vapors.[11][12]
-
Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[3][4]
-
Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly. In the event of an exposure, immediate flushing is critical.[3]
Mandatory Personal Protective Equipment (PPE)
The following PPE is mandatory for all personnel handling Methanesulfonic acid amino 4-methoxybenzoate.
Eye and Face Protection
Given the corrosive nature of the methanesulfonic acid component, robust eye and face protection is non-negotiable.
-
Safety Goggles: Chemical splash goggles that conform to ANSI Z87.1 or an equivalent standard are required at all times.[7][11] These provide a seal around the eyes, protecting against splashes and airborne particles.
-
Face Shield: When handling larger quantities (typically >50g or >100mL of a concentrated solution) or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[11][13]
Skin and Body Protection
Preventing skin contact is paramount due to the compound's corrosive and potentially sensitizing nature.
-
Gloves: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are recommended for their broad chemical resistance.[3][11] For prolonged handling or in situations with a high risk of splash, heavier-duty gloves should be considered. It is critical to inspect gloves for any signs of degradation or perforation before use and to change them frequently.
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure front closure is required to protect the torso and arms.[11]
-
Chemical-Resistant Apron: For tasks with a high splash potential, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[13]
-
Full-Body Protection: In the case of a large-scale reaction or a significant spill, a chemical-resistant suit may be necessary.[14]
-
Footwear: Closed-toe shoes, preferably made of a non-porous material, are mandatory in the laboratory at all times.[13]
Respiratory Protection
The need for respiratory protection is determined by the specific procedure and the effectiveness of engineering controls.
-
Respirators: If there is a potential for generating significant dust or aerosols that cannot be adequately controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[7][9][10] All personnel required to wear a respirator must be medically cleared and fit-tested as part of a comprehensive respiratory protection program.
PPE Selection for Specific Laboratory Tasks
The level of PPE required can be tailored to the specific task being performed. The following table provides guidance for common laboratory procedures.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing (Solid) | Safety Goggles | Nitrile or Neoprene Gloves | Lab Coat | Recommended if not in a fume hood |
| Dissolution | Safety Goggles & Face Shield | Double-gloving (Nitrile or Neoprene) | Lab Coat & Chemical-Resistant Apron | Recommended |
| Reaction Workup | Safety Goggles & Face Shield | Heavy-duty Nitrile or Neoprene Gloves | Lab Coat & Chemical-Resistant Apron | Required if potential for aerosol generation |
| Small-Scale Transfer (<10mL) | Safety Goggles | Nitrile or Neoprene Gloves | Lab Coat | As needed based on risk assessment |
| Large-Scale Transfer (>100mL) | Safety Goggles & Face Shield | Heavy-duty Nitrile or Neoprene Gloves | Lab Coat & Chemical-Resistant Apron | Required |
Procedural Guidance: Donning and Doffing of PPE
The correct sequence for putting on and taking off PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab Coat/Apron: Put on your lab coat and apron.
-
Respirator: If required, perform a seal check and don your respirator.
-
Eye and Face Protection: Put on safety goggles and then the face shield.
-
Gloves: Don your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
Doffing Sequence:
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.
-
Face Shield and Goggles: Remove by handling the head strap.
-
Lab Coat/Apron: Remove by turning it inside out, without touching the exterior.
-
Respirator: Remove your respirator.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment when handling Methanesulfonic acid amino 4-methoxybenzoate.
Caption: Decision workflow for PPE selection.
Disposal Plan
All disposable PPE, including gloves, aprons, and any contaminated lab materials, should be collected in a designated, labeled hazardous waste container.[12] Non-disposable items must be decontaminated before reuse. Follow your institution's specific guidelines for hazardous waste disposal.
Conclusion
A steadfast commitment to safety is the cornerstone of innovative research. By understanding the inherent hazards of Methanesulfonic acid amino 4-methoxybenzoate and rigorously applying the personal protective equipment protocols outlined in this guide, researchers can confidently and safely advance their scientific endeavors.
References
- HoriazonChemical. (2025, July 23). Proper Storage and Handling of Methanesulfonic Acid (MSA).
- TRC Corp. SAFETY DATA SHEET: Methanesulfonic Acid 70%.
- Chemos GmbH&Co.KG. (2019, April 2). Safety Data Sheet: methanesulfonic acid.
- TCI Chemicals. (2025, April 11). SAFETY DATA SHEET.
- Carl ROTH. Safety Data Sheet: Methanesulphonic acid.
- Sodium Benzoate. (2019, December 2).
- SDS Manager. (2026, January 26). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US.
- What are the Health and Safety Guidelines for Using Amines?.
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Velsicol Chemical, LLC. (2017, October 19). Sodium Benzoate.
- Specifications, Uses, SDS of Sodium Benzoate Manufacturers.
- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Sodium Benzoate.
- Sigma-Aldrich. Methanesulfonic acid amino 4-methoxybenzoate | 872851-29-1.
- (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
- Acid Handling.
- (2025, April 29). Chemical Storage Safety: Acids, Bases & Solvents Best Practices.
- Actylis Lab Solutions. Life-Changing Safety Tips for Handling Laboratory Chemicals.
- (2020, March 9). Emergency Response & PPE - Ammonia Refrigeration PSM.
- CHEMM. (2026, February 4). Personal Protective Equipment (PPE).
- UNC Policies. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
- Carl ROTH. Safety Data Sheet: Methanesulphonic acid.
- Sparkl. Revision Notes - Laboratory Safety When Handling Acids and Bases | Acids, Bases, and Salts | Science | IB MYP 4-5.
- Sigma-Aldrich. (2025, November 11). SAFETY DATA SHEET.
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- Thermo Fisher Scientific. (2025, September 14). SAFETY DATA SHEET.
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- CAS Database. Methanesulfonic acid, [[imino[(4-methoxyphenyl)amino]methyl]amino]-.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
